Product packaging for Irbesartan impurity 20-d4(Cat. No.:)

Irbesartan impurity 20-d4

Cat. No.: B15140630
M. Wt: 523.6 g/mol
InChI Key: ZIKZMAFZWVVHPT-OKTYWHLHSA-N
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Description

Irbesartan impurity 20-d4 is a useful research compound. Its molecular formula is C33H25N7 and its molecular weight is 523.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H25N7 B15140630 Irbesartan impurity 20-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H25N7

Molecular Weight

523.6 g/mol

IUPAC Name

5-[2-[4-(azidomethyl)-2,3,5,6-tetradeuteriophenyl]phenyl]-2-trityltetrazole

InChI

InChI=1S/C33H25N7/c34-38-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-39-40(37-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2/i20D,21D,22D,23D

InChI Key

ZIKZMAFZWVVHPT-OKTYWHLHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN=[N+]=[N-])[2H])[2H])C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[2H]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Irbesartan Impurity 20-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan Impurity 20-d4 is a deuterium-labeled analog of an irbesartan impurity, specifically identified as 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl-2',3',5',6'-d4)-2-trityl-2H-tetrazole. Its primary application in pharmaceutical research and development is as an internal standard for the bioanalytical quantification of irbesartan and its related substances. The incorporation of four deuterium atoms provides a distinct mass difference, enabling precise and accurate quantification by mass spectrometry-based methods, without altering the chromatographic behavior significantly. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and general methodologies for its application in analytical settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl-2',3',5',6'-d4)-2-trityl-2H-tetrazole
Molecular Formula C₃₃H₂₁D₄N₇
Molecular Weight Approximately 523.6 g/mol
Appearance White to off-white solid
Function Internal standard for analytical and pharmacokinetic research

Application in Bioanalytical Methods

This compound is a critical tool in pharmacokinetic and bioequivalence studies, where the accurate determination of drug concentrations in biological matrices is essential. Its use as an internal standard in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.

General Experimental Workflow for Quantification of Irbesartan using this compound

The following diagram illustrates a typical workflow for the quantification of irbesartan in a biological matrix using this compound as an internal standard.

experimental_workflow General Bioanalytical Workflow sample_collection Biological Sample Collection (e.g., Plasma, Urine) spiking Spiking with This compound (Internal Standard) sample_collection->spiking extraction Sample Preparation (e.g., Protein Precipitation, LLE, SPE) spiking->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: A generalized workflow for the quantification of Irbesartan in biological samples.

Experimental Protocols

While specific, detailed proprietary protocols for the synthesis and application of this compound are not publicly available, this section outlines a generalized experimental protocol for the quantification of irbesartan in human plasma using a deuterated internal standard, based on common practices in the field.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound solution (as internal standard) of a known concentration.

  • Vortex the sample for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Parameters

The following table provides a representative set of LC-MS/MS parameters for the analysis of irbesartan. Optimization of these parameters is crucial for achieving the desired sensitivity and selectivity.

ParameterTypical Value
LC Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Irbesartan) Q1: m/z 429.2 -> Q3: m/z 207.1
MRM Transition (Irbesartan-d4) Q1: m/z 433.2 -> Q3: m/z 211.1

Signaling Pathways

There is no publicly available information to suggest that this compound is involved in any biological signaling pathways. As a deuterated analog used as an internal standard, it is not expected to have pharmacological activity or interact with biological systems in the same manner as the active pharmaceutical ingredient. The primary mechanism of action of irbesartan is the selective blockade of the angiotensin II type 1 (AT1) receptor, which is a key component of the renin-angiotensin-aldosterone system (RAAS).

The following diagram illustrates the role of the AT1 receptor in the RAAS pathway, which is the target of irbesartan.

raas_pathway Simplified Renin-Angiotensin-Aldosterone System (RAAS) Pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i cleavage by renin Renin renin->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii conversion by ace ACE ace->angiotensin_ii at1_receptor AT1 Receptor angiotensin_ii->at1_receptor binds to vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone irbesartan Irbesartan (Antagonist) irbesartan->at1_receptor blocks

Caption: The role of the AT1 receptor in the RAAS pathway and the mechanism of action of Irbesartan.

Conclusion

This compound is an essential tool for the accurate and precise quantification of irbesartan in various matrices, particularly in the context of pharmaceutical development and clinical research. While detailed proprietary information regarding its synthesis and specific analytical protocols is not widely available, the general principles of its application as an internal standard in LC-MS/MS methods are well-established. This guide provides a foundational understanding for researchers and scientists working with this and similar deuterated standards in the field of drug analysis.

In-Depth Technical Guide: Irbesartan Impurity 20-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Irbesartan impurity 20-d4, a deuterated analog of a known Irbesartan process impurity. It is intended for researchers, scientists, and drug development professionals engaged in the analysis and quality control of Irbesartan. This document details the chemical structure, analytical data, and relevant experimental workflows.

Chemical Structure and Identification

Irbesartan Impurity 20 is formally identified as 5-(4′-(azidomethyl)-[1, 1′-biphenyl]-2-yl)-2-trityl-2H-tetrazole.[1] This impurity is a process-related impurity that can arise during the synthesis of Irbesartan, particularly in processes involving trityl protection of the tetrazole ring.

The deuterated analog, this compound, has the IUPAC name 5-(4′-(azidomethyl)-[1, 1′-biphenyl]-2-yl-2′, 3′, 5′, 6′-d4)-2-trityl-2H-tetrazole.[2] The four deuterium atoms are located on the phenyl ring that is directly attached to the tetrazole group. This stable isotope-labeled compound is primarily used as an internal standard for the accurate quantification of Irbesartan and its impurities in analytical studies, such as those employing mass spectrometry.[2]

Chemical Structure of this compound:

Chemical Structure of this compound

Caption: The chemical structure of this compound, with the four deuterium atoms highlighted on the biphenyl ring.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
IUPAC Name 5-(4′-(azidomethyl)-[1, 1′-biphenyl]-2-yl-2′, 3′, 5′, 6′-d4)-2-trityl-2H-tetrazole[2]
CAS Number Not available for the deuterated analog. (143618-44-4 for the non-deuterated form)[1]
Molecular Formula C₃₃H₂₁D₄N₇
Molecular Weight 523.62 g/mol

Note: Detailed analytical data such as NMR chemical shifts and mass spectrometry fragmentation patterns are typically provided in the Certificate of Analysis from the supplier of the reference standard. This data is not consistently available in public literature.

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound are proprietary to the manufacturers of analytical standards. However, a general understanding of its formation and analysis can be derived from the literature on Irbesartan synthesis and impurity characterization. The following are representative protocols.

General Synthesis of Tritylated Sartan Intermediates

The formation of Irbesartan Impurity 20 is related to the synthesis of Irbesartan, which often involves the coupling of a protected tetrazole-biphenyl moiety with the appropriate side chain. The azide functionality can be introduced from starting materials or through side reactions.

Representative Reaction:

  • Trityl Protection: The tetrazole ring of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole is protected with a trityl group using trityl chloride in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.

  • Azide Formation: The bromo-methyl group can be converted to an azidomethyl group via reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). This reaction would lead to the formation of Irbesartan Impurity 20.

Analytical Method for Impurity Profiling

A common approach for the detection and quantification of Irbesartan impurities is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).

LC-MS/MS Method:

  • Chromatographic Column: A C18 reversed-phase column (e.g., ZORBAX SB-C₁₈, 4.6 mm × 150 mm, 3.5 μm) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water, pH adjusted to 3.5 with ammonia) and an organic solvent (e.g., acetonitrile).

  • Detection: Mass spectrometry with an electrospray ionization (ESI) source in positive ion mode is used for detection and identification.

  • Internal Standard: this compound would be used as an internal standard. A known concentration is spiked into the sample to be analyzed.

  • Quantification: The ratio of the peak area of the analyte (Irbesartan or its impurities) to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte.

Diagrams

Logical Relationship of Irbesartan and Impurity 20

The following diagram illustrates the relationship between the active pharmaceutical ingredient (API), Irbesartan, and Impurity 20 as a process-related impurity.

Irbesartan Irbesartan (API) Synthesis Chemical Synthesis Process Synthesis->Irbesartan Main Product Impurity20 Irbesartan Impurity 20 Synthesis->Impurity20 Side Product

Caption: Relationship between Irbesartan synthesis and the formation of Impurity 20.

Experimental Workflow for Impurity Quantification

This diagram outlines a typical workflow for the quantification of an Irbesartan impurity using an internal standard like this compound.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Irbesartan Sample SpikedSample Spiked Sample Sample->SpikedSample IS This compound (Internal Standard) IS->SpikedSample LCMS LC-MS/MS Analysis SpikedSample->LCMS Data Peak Area Data LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Data->Ratio Concentration Determine Impurity Concentration Ratio->Concentration

Caption: Workflow for impurity quantification using an internal standard.

References

An In-depth Technical Guide to the Synthesis of Irbesartan Impurity 20-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a plausible synthetic pathway for Irbesartan impurity 20-d4, a deuterated analog of a known Irbesartan impurity. The synthesis leverages a strategic introduction of a deuterated phenyl ring via a Suzuki coupling reaction, followed by a series of transformations to construct the final molecule. This document provides a comprehensive overview of the synthetic route, detailed experimental protocols derived from analogous reactions, and quantitative data where available.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically known as 5-(4′-(azidomethyl)-[1,1′-biphenyl]-2-yl-2′,3′,5′,6′-d4)-2-trityl-2H-tetrazole, is conceptualized in a multi-step process. The core of the strategy involves the initial formation of a deuterated biphenyl backbone, followed by the elaboration of the functional groups present in the final impurity.

The key steps are:

  • Synthesis of a Deuterated Biphenyl Precursor: A palladium-catalyzed Suzuki coupling reaction is employed to create the central biphenyl structure with one of the phenyl rings perdeuterated.

  • Formation of the Tetrazole Ring: The cyano group on the biphenyl precursor is converted into a tetrazole ring.

  • Protection of the Tetrazole Ring: The tetrazole ring is protected with a trityl group to prevent side reactions in subsequent steps.

  • Functionalization of the Methyl Group: The methyl group on the deuterated biphenyl ring is brominated.

  • Formation of the Azide Group: The bromo group is displaced with an azide moiety to yield the final this compound.

Experimental Protocols

The following experimental protocols are based on established chemical transformations and analogous procedures found in the scientific literature.

Step 1: Synthesis of 4-Methyl-[1,1'-biphenyl]-2-carbonitrile-d4 (3)

This step involves the Suzuki coupling of a deuterated aryl boronic acid with a non-deuterated aryl halide.

  • Reactants:

    • 2-Bromo-4'-methylbiphenyl (or 4-methylphenylboronic acid)

    • Phenyl-d5-boronic acid (or Bromobenzene-d5)[1][2]

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., Toluene, Dioxane/Water mixture)

  • Illustrative Protocol (adapted from general Suzuki coupling procedures):

    • To a degassed solution of 2-bromo-4'-methylbiphenyl (1.0 eq) and phenyl-d5-boronic acid (1.2 eq) in a mixture of toluene (10 volumes) and 2M aqueous potassium carbonate (5 volumes), add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

    • Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., Argon or Nitrogen) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-methyl-[1,1'-biphenyl]-2-carbonitrile-d4.

Step 2: Synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-1H-tetrazole (4)
  • Reactants:

    • 4-Methyl-[1,1'-biphenyl]-2-carbonitrile-d4 (3)

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

    • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Protocol:

    • In a round-bottom flask, dissolve 4-methyl-[1,1'-biphenyl]-2-carbonitrile-d4 (1.0 eq) in DMF (10 volumes).

    • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

    • Heat the mixture to 120-130 °C and stir for 24-48 hours.

    • Cool the reaction mixture to room temperature and pour it into acidified water (e.g., with HCl).

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 5-(4'-methyl-[1,1'-biphenyl]-2-yl-d4)-1H-tetrazole.

Step 3: Synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (5)
  • Reactants:

    • 5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-1H-tetrazole (4)

    • Trityl chloride (TrCl)

    • Base (e.g., Triethylamine - TEA)

    • Solvent (e.g., Dichloromethane - DCM)

  • Protocol:

    • Suspend 5-(4'-methyl-[1,1'-biphenyl]-2-yl-d4)-1H-tetrazole (1.0 eq) in DCM (15 volumes).

    • Add triethylamine (1.2 eq) and stir for 15 minutes.

    • Add trityl chloride (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to give 5-(4'-methyl-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole.

Step 4: Synthesis of 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (6)
  • Reactants:

    • 5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (5)

    • N-Bromosuccinimide (NBS)

    • Radical initiator (e.g., Azobisisobutyronitrile - AIBN or Benzoyl peroxide)

    • Solvent (e.g., Carbon tetrachloride - CCl₄ or Cyclohexane)

  • Protocol:

    • Dissolve 5-(4'-methyl-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (1.0 eq) in CCl₄ (20 volumes).

    • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

    • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and filter off the succinimide byproduct.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole, which can be used in the next step without further purification or purified by crystallization.

Step 5: Synthesis of this compound (7)
  • Reactants:

    • 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (6)

    • Sodium azide (NaN₃)

    • Solvent (e.g., Acetone or DMF)

  • Protocol:

    • Dissolve 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (1.0 eq) in acetone (15 volumes).

    • Add sodium azide (1.5 eq) and stir the mixture at room temperature for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts.

    • Dry the organic layer and concentrate to obtain this compound. The product can be further purified by column chromatography if necessary.

Data Presentation

The following table summarizes the key intermediates and the final product in the synthesis of this compound.

Compound Number Chemical Name Molecular Formula Molecular Weight ( g/mol ) Key Synthesis Step
1 Phenyl-d5-boronic acidC₆H₂D₅BO₂126.96Starting Material
2 2-Bromo-4'-methylbiphenylC₁₃H₁₁Br247.13Starting Material
3 4-Methyl-[1,1'-biphenyl]-2-carbonitrile-d4C₁₄H₇D₄N197.28Suzuki Coupling
4 5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-1H-tetrazoleC₁₄H₈D₄N₄240.30Tetrazole Formation
5 5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazoleC₃₃H₂₄D₄N₄482.64Tritylation
6 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazoleC₃₃H₂₃BrD₄N₄561.54Bromination
7 This compound C₃₃H₂₃D₄N₇ 523.64 Azide Formation

Mandatory Visualization

The following diagram illustrates the proposed synthesis pathway for this compound.

Synthesis_Pathway_Irbesartan_Impurity_20_d4 cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Tetrazole Formation cluster_step3 Step 3: Tritylation cluster_step4 Step 4: Bromination cluster_step5 Step 5: Azide Formation r1 Phenyl-d5-boronic acid (1) p1 4-Methyl-[1,1'-biphenyl]-2-carbonitrile-d4 (3) r1->p1 Pd(PPh₃)₄, K₂CO₃ r2 2-Bromo-4'-methylbiphenyl (2) r2->p1 p2 5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-1H-tetrazole (4) p1->p2 NaN₃, NH₄Cl p3 5-(4'-Methyl-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (5) p2->p3 Trityl Chloride, TEA p4 5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-yl-d4)-2-trityl-2H-tetrazole (6) p3->p4 NBS, AIBN p5 This compound (7) p4->p5 NaN₃

Caption: Synthesis Pathway of this compound.

This in-depth guide provides a robust framework for the synthesis of this compound. Researchers and drug development professionals can use this information as a foundation for their own experimental work, adapting the protocols as necessary based on available laboratory resources and safety considerations.

References

An In-depth Technical Guide on the Core Mechanism of Action of Irbesartan and the Role of Deuterated Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan is a potent, long-acting, and selective angiotensin II type 1 (AT1) receptor antagonist used in the management of hypertension and diabetic nephropathy.[1][2][3] Its therapeutic efficacy is derived from its ability to block the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[4] This technical guide provides an in-depth exploration of the core mechanism of action of Irbesartan. Furthermore, it addresses the nature and role of specific impurities, such as "Irbesartan impurity 20-d4," a deuterated form of a known impurity. While specific pharmacological data for "this compound" is not publicly available, this guide will elucidate the significance of deuteration in pharmaceutical analysis and the potential pharmacological implications based on the well-established structure-activity relationships of angiotensin II receptor blockers (ARBs).

Core Mechanism of Action of Irbesartan

Irbesartan exerts its pharmacological effects by selectively and insurmountably blocking the angiotensin II type 1 (AT1) receptor.[][6][7] Angiotensin II is the primary vasoactive component of the RAAS and mediates its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal glands.[1][8]

The binding of angiotensin II to AT1 receptors triggers a cascade of physiological responses that lead to an increase in blood pressure, including:

  • Vasoconstriction: Direct contraction of vascular smooth muscle, leading to increased systemic vascular resistance.[8][9][10]

  • Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which in turn promotes sodium and water retention by the kidneys.[8][9][10]

  • Sympathetic Nervous System Activation: Enhancement of norepinephrine release from sympathetic nerve terminals.

  • Cellular Growth and Proliferation: Stimulation of growth-promoting signaling pathways in vascular and cardiac cells.

Irbesartan acts as a non-competitive antagonist at the AT1 receptor.[][11] This means that it binds to the receptor with high affinity and dissociates slowly, effectively preventing angiotensin II from binding and eliciting its pressor effects, regardless of the concentration of angiotensin II.[12] This insurmountable antagonism contributes to its long-lasting antihypertensive effect, allowing for once-daily dosing.[][6] By blocking the AT1 receptor, Irbesartan leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water reabsorption, all of which contribute to the lowering of blood pressure.[1][][8]

Irbesartan demonstrates high selectivity for the AT1 receptor over the AT2 receptor, with a binding affinity that is approximately 8500 times greater for AT1.[1][] The AT2 receptor is involved in counter-regulatory effects, such as vasodilation and anti-proliferative actions, and its unopposed stimulation when AT1 is blocked by Irbesartan may contribute to the beneficial effects of the drug.

Pharmacokinetics of Irbesartan

A summary of the key pharmacokinetic parameters of Irbesartan is presented in the table below.

ParameterValueReference
Bioavailability60-80%[1][6]
Time to Peak Plasma Concentration (Tmax)1.5-2 hours[1][8]
Protein Binding~96%[11]
MetabolismOxidation and glucuronide conjugation (primarily via CYP2C9)[][8][11]
Elimination Half-life11-15 hours[11]
ExcretionBiliary and renal routes[6]

Irbesartan is orally active and does not require biotransformation into an active metabolite to exert its therapeutic effect.[6][13]

Signaling Pathway of Irbesartan's Action

The following diagram illustrates the signaling pathway of the renin-angiotensin-aldosterone system and the point of intervention by Irbesartan.

RAAS_Irbesartan Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts ACE ACE AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Irbesartan Irbesartan Irbesartan->AT1_Receptor blocks BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Figure 1: Irbesartan's blockade of the RAAS pathway.

Irbesartan Impurities and the Role of Deuteration

Pharmaceutical manufacturing processes can result in the formation of impurities, which include process-related compounds, degradation products, and structurally related analogues.[14] Regulatory bodies like the FDA and European Pharmacopoeia provide stringent guidelines for the identification, qualification, and control of these impurities to ensure the safety and efficacy of the final drug product.[14] Common impurities of Irbesartan that have been identified include Irbesartan Lactam Impurity and Irbesartan Cyano Impurity.[3][14][15] In recent years, there have also been recalls of some ARBs, including Irbesartan, due to the presence of nitrosamine impurities, such as N-nitrosoirbesartan, which are potential carcinogens.[16][17]

"this compound" is the deuterated form of a specific Irbesartan impurity.[18] Deuterium is a stable, non-radioactive isotope of hydrogen. The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms.

Deuterated compounds like "this compound" are most commonly synthesized for use as internal standards in analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). The key properties of deuterated standards that make them invaluable for this purpose are:

  • Chemical Equivalence: They behave almost identically to their non-deuterated counterparts during sample preparation and chromatographic separation.

  • Mass Difference: The increased mass due to the deuterium atoms allows them to be distinguished from the non-deuterated analyte by the mass spectrometer.

This allows for precise and accurate quantification of the target compound (in this case, the non-deuterated "Irbesartan impurity 20") in a sample.

The following diagram illustrates a typical experimental workflow for the quantification of a drug impurity using a deuterated internal standard.

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification (Ratio of Analyte to Internal Standard) LCMS->Quantification

Figure 2: Workflow for impurity analysis using a deuterated standard.

Potential Mechanism of Action of an Irbesartan Impurity

While there is no specific pharmacological data for "this compound," we can hypothesize its potential mechanism of action based on the structure-activity relationships of ARBs. The pharmacological activity of any Irbesartan-related impurity would depend on how its structure differs from the parent compound and whether these changes affect its ability to bind to the AT1 receptor.

Key structural features of Irbesartan essential for its antagonist activity include:

  • Biphenyl-tetrazole moiety: This group mimics the C-terminal tyrosine of angiotensin II and is crucial for binding to the AT1 receptor.

  • Butyl-spiro-cyclopentane group: This lipophilic group contributes to the high binding affinity and insurmountable antagonism.

If "Irbesartan impurity 20" retains these key structural features, it could potentially act as an AT1 receptor antagonist, similar to Irbesartan. The potency of its action would depend on the specific structural modification. If the modification significantly alters the conformation or electronic properties of the molecule, it could lead to reduced binding affinity or even a complete loss of activity.

The deuteration in "this compound" is unlikely to significantly alter its mechanism of action (i.e., its interaction with the AT1 receptor). However, deuteration can sometimes influence the pharmacokinetics of a molecule, a phenomenon known as the "kinetic isotope effect." By replacing hydrogen with deuterium at a site of metabolic oxidation, the C-D bond, being stronger than the C-H bond, can slow down the rate of metabolism. This could potentially lead to a longer half-life and increased exposure of the impurity in the body.

Experimental Protocols

Detailed experimental protocols for assessing the mechanism of action of a compound like "this compound" would typically involve the following:

1. Radioligand Binding Assay to Determine AT1 Receptor Affinity

  • Objective: To determine the binding affinity (Ki) of the test compound for the AT1 receptor.

  • Methodology:

    • Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., CHO-K1 cells).

    • Incubate the cell membranes with a constant concentration of a radiolabeled AT1 receptor antagonist (e.g., [3H]Irbesartan or [125I]Sar1,Ile8-angiotensin II) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

2. In Vitro Functional Assay to Assess Antagonist Potency

  • Objective: To determine the functional potency (pA2 or IC50) of the test compound in blocking angiotensin II-induced cellular responses.

  • Methodology (e.g., Calcium Mobilization Assay):

    • Culture cells expressing the AT1 receptor (e.g., vascular smooth muscle cells or HEK293 cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of angiotensin II.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Generate concentration-response curves and calculate the IC50 for the inhibition of the angiotensin II response.

3. In Vivo Blood Pressure Measurement in Animal Models

  • Objective: To evaluate the effect of the test compound on blood pressure in a relevant animal model of hypertension (e.g., spontaneously hypertensive rats, SHR).

  • Methodology:

    • Implant telemetry transmitters in the animals to allow for continuous monitoring of blood pressure and heart rate.

    • Administer the test compound orally or intravenously to the conscious, freely moving animals.

    • Record blood pressure and heart rate for a defined period after dosing.

    • Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect.

Irbesartan is a well-established AT1 receptor blocker with a clear mechanism of action and a favorable pharmacokinetic profile. While specific impurities are an inherent part of the drug manufacturing process and are strictly controlled, deuterated versions of these impurities, such as "this compound," serve a critical role as analytical standards for ensuring the quality and safety of the final drug product. Although the pharmacological activity of this specific deuterated impurity has not been publicly documented, its mechanism of action, if any, would be dictated by its structural similarity to the parent Irbesartan molecule. The potential for altered pharmacokinetics due to deuteration underscores the importance of a thorough evaluation of any new chemical entity in the drug development process. The experimental protocols outlined provide a framework for such an investigation.

References

Applications of Deuterium-Labeled Irbesartan Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. As with any pharmaceutical compound, the identification, quantification, and control of impurities are critical for ensuring drug safety and efficacy. Deuterium-labeled compounds have become indispensable tools in pharmaceutical analysis, offering enhanced accuracy and precision in quantitative assays. This technical guide provides an in-depth overview of the applications of deuterium-labeled irbesartan impurities, with a focus on their use as internal standards in analytical methods, their role in metabolic studies, and the experimental protocols for their synthesis and use.

Core Applications

The primary application of deuterium-labeled irbesartan impurities is as internal standards (IS) in sensitive and selective analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of their corresponding unlabeled impurities in bulk drug substances and pharmaceutical formulations. The use of a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte of interest is the gold standard in quantitative mass spectrometry. It effectively compensates for variations in sample preparation, chromatographic retention time, and matrix effects, leading to highly reliable and accurate results.

One such commercially available standard is Irbesartan Impurity 20-d4.[1] Its IUPAC name is 5-(4′-(azidomethyl)-[1, 1′-biphenyl]-2-yl-2′, 3′, 5′, 6′-d4)-2-trityl-2H-tetrazole.[1]

Beyond their role as internal standards, deuterium-labeled irbesartan impurities have potential applications in:

  • Metabolic Fate Studies: Investigating the in vivo and in vitro metabolic pathways of specific irbesartan impurities. By tracing the labeled impurity, researchers can identify its metabolites and understand its biotransformation, which is crucial for assessing the toxicological potential of the impurity.

  • Pharmacokinetic (PK) Studies: Determining the pharmacokinetic profiles of irbesartan impurities. Labeled impurities can be administered to animal models to study their absorption, distribution, metabolism, and excretion (ADME) characteristics, providing valuable data for safety assessments.

  • Forced Degradation Studies: Elucidating the degradation pathways of irbesartan under various stress conditions (e.g., acid, base, oxidation, heat, light).[2][3] Using labeled compounds can aid in the structural confirmation of degradation products.

Data Presentation: Analytical Method Validation

The use of deuterium-labeled internal standards is a key component of robust analytical method validation for the quantification of impurities. While specific validation data for methods employing deuterium-labeled irbesartan impurities as internal standards is not extensively published in the public domain, the following tables represent typical validation parameters and acceptance criteria based on regulatory guidelines and published methods for irbesartan and its related compounds.[4][5]

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Irbesartan Impurity A1.0 - 100≥ 0.995
Irbesartan Impurity 10.5 - 50≥ 0.995
Irbesartan Impurity 20.5 - 50≥ 0.995
Irbesartan Impurity 31.0 - 100≥ 0.995

Table 2: Accuracy and Precision

AnalyteConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Irbesartan Impurity ALQC (3 ng/mL)≤ 15%≤ 15%85-115%
MQC (50 ng/mL)≤ 15%≤ 15%85-115%
HQC (80 ng/mL)≤ 15%≤ 15%85-115%
Irbesartan Impurity 1LQC (1.5 ng/mL)≤ 15%≤ 15%85-115%
MQC (25 ng/mL)≤ 15%≤ 15%85-115%
HQC (40 ng/mL)≤ 15%≤ 15%85-115%

LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control, %RSD: Percent Relative Standard Deviation

Table 3: Limit of Quantification (LOQ)

AnalyteLOQ (ng/mL)
Irbesartan Impurity A1.0
Irbesartan Impurity 10.5
Irbesartan Impurity 20.5
Irbesartan Impurity 31.0

Experimental Protocols

Synthesis of Deuterium-Labeled Irbesartan Impurities

The synthesis of deuterium-labeled irbesartan impurities typically involves the use of deuterated starting materials or reagents in the synthetic route that leads to the formation of the impurity. A common strategy is to introduce deuterium at positions that are metabolically stable and do not undergo hydrogen-deuterium exchange under physiological or analytical conditions.

Example Synthetic Approach (Hypothetical for a Deuterated Impurity):

A potential route for the synthesis of a deuterium-labeled version of the irbesartan intermediate, 2-n-butyl-1,3-diazaspiro[6][6]non-1-en-4-one, could involve the use of deuterated n-butylamine.

  • Step 1: Preparation of Deuterated n-Butylamine: Commercially available deuterated precursors would be used to synthesize n-butylamine-d9.

  • Step 2: Condensation Reaction: The deuterated n-butylamine-d9 would then be reacted with a suitable precursor, such as 1-aminocyclopentanecarbonitrile, under conditions that promote the formation of the diazaspiro intermediate.

  • Step 3: Purification: The resulting deuterium-labeled 2-n-butyl-1,3-diazaspiro[6][6]non-1-en-4-one-d9 would be purified using techniques such as column chromatography or recrystallization to achieve the desired purity for use as an internal standard.

LC-MS/MS Method for Quantification of an Irbesartan Impurity

This protocol outlines a general procedure for the quantification of an irbesartan impurity in a drug substance using a deuterium-labeled version of the impurity as an internal standard.

a. Sample Preparation:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare a stock solution of the unlabeled irbesartan impurity and the deuterium-labeled internal standard (IS) in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the impurity stock solution to prepare calibration standards at various concentration levels.

    • Prepare QC samples at low, medium, and high concentrations by spiking the impurity stock solution into a blank matrix (e.g., a solution of the drug substance known to be free of the impurity).

    • Add a fixed concentration of the deuterium-labeled IS to all calibration standards and QC samples.

  • Test Sample Preparation:

    • Accurately weigh a known amount of the irbesartan drug substance and dissolve it in a suitable solvent to achieve a final concentration within the validated range of the assay.

    • Add the same fixed concentration of the deuterium-labeled IS to the test sample solution.

b. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of irbesartan and its impurities.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the chemical nature of the impurity.

  • MRM Transitions:

    • Monitor at least one specific precursor-to-product ion transition for the unlabeled impurity (analyte).

    • Monitor at least one specific precursor-to-product ion transition for the deuterium-labeled impurity (IS).

c. Data Analysis:

  • Integrate the peak areas of the analyte and the IS for each sample.

  • Calculate the peak area ratio of the analyte to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of the impurity in the test samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Signaling and Metabolic Pathways

Irbesartan_Metabolic_Pathway Irbesartan Irbesartan Metabolite1 Tetrazole N2-β-glucuronide conjugate Irbesartan->Metabolite1 Glucuronidation Metabolite2 ω-1 Hydroxylated metabolite Irbesartan->Metabolite2 CYP2C9 (ω-1 oxidation) Metabolite3 Spirocyclopentane ring oxidation (monohydroxylated) Irbesartan->Metabolite3 Oxidation Metabolite7 Carboxylic acid metabolite Irbesartan->Metabolite7 Oxidation of terminal methyl Metabolite4 Diol metabolite Metabolite2->Metabolite4 Oxidation Metabolite5 Keto metabolite Metabolite2->Metabolite5 Further oxidation Metabolite3->Metabolite4 ω-1 oxidation Metabolite6 Keto-alcohol metabolite Metabolite4->Metabolite6 Further oxidation

Caption: Presumed metabolic pathway of irbesartan in humans.

Angiotensin_II_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I AngiotensinII Angiotensin II ACE ACE Renin Renin AT1R AT1 Receptor Irbesartan Irbesartan Gq Gq protein activation PLC Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 DAG DAG Ca2 ↑ Intracellular Ca²⁺ PKC Protein Kinase C (PKC) CellularResponse Cellular Response (e.g., Vasoconstriction)

Caption: Simplified Angiotensin II signaling pathway and the mechanism of action of irbesartan.

Experimental and Logical Workflows

Forced_Degradation_Workflow cluster_Stress Stress Conditions Acid Acid Hydrolysis DegradationMixture Degradation Mixture Acid->DegradationMixture Base Base Hydrolysis Base->DegradationMixture Oxidation Oxidation Oxidation->DegradationMixture Thermal Thermal Stress Thermal->DegradationMixture Photolytic Photolytic Stress Photolytic->DegradationMixture Irbesartan Irbesartan Drug Substance Irbesartan->Acid Irbesartan->Base Irbesartan->Oxidation Irbesartan->Thermal Irbesartan->Photolytic Separation Chromatographic Separation (e.g., HPLC, UPLC) DegradationMixture->Separation Detection Detection (e.g., DAD, MS) Separation->Detection Identification Impurity Identification (MS, NMR) Detection->Identification Quantification Impurity Quantification (using Labeled Standard) Detection->Quantification

Caption: General workflow for forced degradation studies of irbesartan.

Analytical_Method_Workflow cluster_Preparation Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Weigh Irbesartan Sample Dissolve Dissolve in Diluent Sample->Dissolve Spike Spike with Deuterium-Labeled Internal Standard Dissolve->Spike Inject Inject Sample Spike->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate CalculateRatio Calculate Area Ratio (Analyte/IS) Integrate->CalculateRatio Calibrate Generate Calibration Curve CalculateRatio->Calibrate Quantify Quantify Impurity Concentration Calibrate->Quantify

Caption: Workflow for quantitative analysis of an irbesartan impurity using a deuterium-labeled internal standard.

Conclusion

Deuterium-labeled irbesartan impurities are invaluable tools for the pharmaceutical industry, enabling the development and validation of highly accurate and precise analytical methods for impurity quantification. Their use as internal standards in LC-MS/MS assays is a cornerstone of ensuring the quality and safety of irbesartan drug products. Furthermore, the potential application of these labeled compounds in metabolic and pharmacokinetic studies of impurities provides a deeper understanding of their biological fate, which is essential for comprehensive risk assessment. As regulatory expectations for impurity control continue to evolve, the demand for and application of stable isotope-labeled impurities in drug development and quality control are expected to grow.

References

The Role of Deuterated Impurities in Pharmaceutical Development: A Technical Guide Focused on Irbesartan Impurity 20-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of deuterated impurities, specifically Irbesartan impurity 20-d4, within the drug development lifecycle. While often viewed as unwanted byproducts, isotopically labeled impurities, when synthesized and controlled, serve as critical tools in modern pharmaceutical analysis. This document will elucidate the function of such compounds, detail relevant experimental protocols, and provide a framework for their application in ensuring the safety and efficacy of therapeutic agents like Irbesartan.

Introduction: The Significance of Impurities and the Advent of Deuterated Standards

In pharmaceutical manufacturing, impurities are substances that exist alongside the active pharmaceutical ingredient (API) and are not the intended drug substance itself. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, quantification, and control of impurities in new drug substances and products.[1][2][3][4][5] The presence of unknown or uncontrolled impurities can pose significant risks to patient safety and impact the stability and efficacy of the final drug product.

Traditionally, the focus on impurities has been their removal and control. However, the intentional synthesis of specific, isotopically labeled impurities, such as deuterated compounds, has become a cornerstone of modern analytical chemistry in drug development. Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass does not significantly alter the chemical properties of the molecule, but provides a distinct mass signature detectable by mass spectrometry.

This compound , a deuterium-labeled version of an Irbesartan-related impurity, serves as a prime example of such a tool. Its primary role is as an internal standard (IS) in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]

The Core Function of this compound: An Internal Standard for Bioanalysis

The fundamental purpose of an internal standard is to improve the accuracy and precision of quantitative analyses by correcting for variability during the experimental process.[7][8][9][10] Deuterated compounds like this compound are considered the "gold standard" for internal standards in LC-MS/MS for several key reasons:

  • Similar Physicochemical Properties: Being chemically almost identical to the analyte of interest (the actual impurity or the API itself), the deuterated standard exhibits nearly the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer.

  • Co-elution with the Analyte: The deuterated standard will elute from the liquid chromatography column at virtually the same time as the non-labeled analyte.

  • Mass Differentiation: Despite co-eluting, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium atoms.

  • Compensation for Matrix Effects: Biological samples (e.g., plasma, urine) are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Since the internal standard is affected by these "matrix effects" in the same way as the analyte, the ratio of their signals remains constant, leading to more accurate quantification.

By adding a known concentration of this compound to all samples, including calibration standards and unknown study samples, analysts can normalize the response of the target analyte. The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, thus mitigating errors from sample preparation inconsistencies and instrument fluctuations.

Quantitative Data in Bioanalytical Method Validation

The use of a deuterated internal standard like this compound is integral to the validation of bioanalytical methods as per regulatory guidelines. A typical LC-MS/MS method for the quantification of an analyte in a biological matrix would be validated for several key parameters. The table below summarizes these parameters and provides representative acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification)
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.The CV of the matrix factor should be ≤ 15%.
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps.Consistent, precise, and reproducible.
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the nominal concentration.

Experimental Protocols

General Bioanalytical Method Using a Deuterated Internal Standard

This section outlines a typical experimental protocol for the quantification of a drug or its impurity in human plasma using LC-MS/MS with a deuterated internal standard.

Objective: To determine the concentration of an analyte (e.g., an Irbesartan impurity) in human plasma.

Materials:

  • Human plasma (with anticoagulant)

  • Analyte reference standard

  • Deuterated internal standard (e.g., this compound)

  • HPLC-grade water, methanol, acetonitrile, and formic acid

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

  • Calibrated pipettes and other standard laboratory equipment

  • LC-MS/MS system

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of the analyte and the internal standard in a suitable organic solvent (e.g., methanol).

    • Perform serial dilutions of the analyte stock solution to prepare working solutions for calibration curve standards and quality control (QC) samples.

    • Prepare a working solution of the internal standard at a fixed concentration.

  • Preparation of Calibration Standards and Quality Control Samples:

    • Spike blank human plasma with the appropriate analyte working solutions to create a series of calibration standards covering the desired concentration range.

    • Spike blank human plasma with analyte working solutions to prepare QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation - a common technique):

    • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

    • Add 10 µL of the internal standard working solution to each sample.

    • Vortex briefly.

    • Add 300 µL of cold acetonitrile (protein precipitating agent).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Flow Rate: e.g., 0.5 mL/min.

      • Gradient: A suitable gradient to ensure separation of the analyte from other matrix components.

      • Injection Volume: e.g., 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor a specific precursor ion to product ion transition for the analyte and a separate one for the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Pathways

Experimental Workflow for Bioanalytical Sample Analysis

The following diagram illustrates the general workflow for analyzing biological samples using a deuterated internal standard.

experimental_workflow sample Biological Sample (Calibration Standard, QC, Unknown) is_addition Addition of Deuterated Internal Standard (IS) sample->is_addition extraction Sample Preparation (e.g., Protein Precipitation, SPE, LLE) is_addition->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Integration, Ratio Calculation) analysis->data_processing quantification Quantification (Calibration Curve Interpolation) data_processing->quantification

Bioanalytical Sample Analysis Workflow.
Signaling Pathway of Irbesartan

Irbesartan is an angiotensin II receptor blocker (ARB). It exerts its therapeutic effect by selectively blocking the AT1 receptor, thereby inhibiting the downstream effects of angiotensin II. The following diagram illustrates this signaling pathway.

irbesartan_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i renin Renin renin->angiotensin_i angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ace ACE ace->angiotensin_ii at1_receptor AT1 Receptor angiotensin_ii->at1_receptor Binds to vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone irbesartan Irbesartan irbesartan->at1_receptor Blocks blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure sodium_retention Sodium & Water Retention aldosterone->sodium_retention sodium_retention->blood_pressure

Simplified Signaling Pathway of Irbesartan's Action.

Conclusion

This compound, and deuterated impurities in general, represent a sophisticated and indispensable tool in modern drug development. Far from being mere contaminants, these stable isotope-labeled compounds are purposefully synthesized to serve as high-fidelity internal standards in demanding bioanalytical applications. Their use significantly enhances the reliability, accuracy, and precision of methods used to quantify drugs and their metabolites in biological systems. This, in turn, is crucial for pharmacokinetic studies, toxicokinetic assessments, and ultimately, for ensuring the safety and efficacy of new medicines. The principles and protocols outlined in this guide provide a foundational understanding for researchers and scientists working at the forefront of pharmaceutical development.

References

An In-depth Technical Guide to Irbesartan Impurity 20-d4 as a Click Chemistry Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan is a potent, orally active angiotensin II type 1 (AT1) receptor antagonist widely used in the treatment of hypertension and diabetic nephropathy.[1] In the realm of pharmaceutical research and development, the use of isotopically labeled compounds and chemical probes is crucial for elucidating drug-target interactions, understanding mechanisms of action, and conducting pharmacokinetic studies. Irbesartan impurity 20-d4 is a deuterium-labeled analog of an irbesartan impurity, specifically designed to serve as a versatile tool in chemical biology and drug discovery.[2][3] This molecule incorporates an azide functional group, rendering it a valuable reagent for "click chemistry," a suite of powerful, reliable, and selective reactions for rapidly and efficiently joining molecular building blocks.[2][4][5]

This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its application as a click chemistry reagent for researchers in pharmacology and drug development.

Data Presentation: Physicochemical Properties

A summary of the known quantitative data for Irbesartan and its deuterated azide-functionalized impurity is presented below. It is important to note that specific data such as purity and isotopic enrichment for this compound should be confirmed with a certificate of analysis from the supplier.

PropertyIrbesartanThis compoundReferences
Molecular Formula C₂₅H₂₈N₆OC₃₃H₂₁D₄N₇[3][6]
Molecular Weight 428.5 g/mol 523.62 g/mol [3][6]
Synonyms 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl-2',3',5',6'-d4)-2-trityl-2H-tetrazole[6][7]
pKa 4.12 and 7.40Not available
Solubility Poorly soluble in water10 mM in DMSO[3]
Oral Bioavailability 60-80%Not applicable[8]
Plasma Protein Binding 90%Not applicable[8]
Isotopic Enrichment Not applicableNot specified; should be determined by HR-MS and NMR.[9]
Purity Varies by gradeNot specified; should be confirmed by analysis.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Irbesartan exerts its therapeutic effect by selectively blocking the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a critical role in regulating blood pressure and fluid balance. The following diagram illustrates the RAAS and the point of intervention for Irbesartan.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI cleaves Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII converts ACE ACE (from Lungs) AT1R AT1 Receptor AngiotensinII->AT1R binds to AT2R AT2 Receptor AngiotensinII->AT2R binds to Vasoconstriction Vasoconstriction AT1R->Vasoconstriction leads to Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1R->Aldosterone leads to Irbesartan Irbesartan Irbesartan->AT1R blocks

Caption: The Renin-Angiotensin-Aldosterone System and Irbesartan's mechanism of action.

Experimental Protocols

This compound, with its azide group, is amenable to two primary types of click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4]

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted for a typical bioconjugation experiment where a target molecule containing an alkyne group is labeled with this compound.

Materials:

  • Alkyne-modified target molecule (e.g., a protein, peptide, or small molecule)

  • This compound (from a stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:

    • Alkyne-modified target molecule in reaction buffer.

    • This compound (typically a 2- to 10-fold molar excess over the alkyne).

  • In a separate tube, premix the copper catalyst and ligand. For example, mix 1 part CuSO₄ stock solution with 5 parts THPTA stock solution. Let it stand for a few minutes.

  • Add the premixed copper/ligand solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of copper.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • The reaction can be monitored by techniques such as LC-MS or SDS-PAGE (for protein targets).

  • Purify the resulting triazole conjugate using an appropriate method for the target molecule (e.g., size-exclusion chromatography, dialysis, or HPLC).

General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC avoids the use of a cytotoxic copper catalyst, making it ideal for experiments in living cells. This protocol describes the labeling of a target molecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Strained alkyne-modified target molecule (e.g., a cell surface glycoprotein labeled with a DBCO-containing sugar)

  • This compound (from a stock solution in DMSO)

  • Reaction buffer or cell culture medium

Procedure:

  • Prepare a solution of the strained alkyne-modified target molecule in the appropriate buffer or medium.

  • Add this compound to the solution. The concentration will depend on the specific application and should be optimized.

  • Incubate the reaction at a suitable temperature (e.g., 37°C for live-cell labeling) for 1-24 hours.

  • The progress of the reaction can be monitored by appropriate analytical techniques.

  • For cellular experiments, cells can be washed to remove excess reagent before analysis (e.g., by fluorescence microscopy or flow cytometry if a fluorescent reporter is subsequently attached to the irbesartan moiety).

Application: Cellular Target Engagement Assay Workflow

A key application of a clickable and deuterated compound like this compound is in target engagement studies. These assays confirm that a drug binds to its intended target within a complex biological system like a living cell. The deuterated phenyl ring can serve as a stable isotope label for mass spectrometry-based quantification.

The following diagram outlines a typical workflow for a cellular target engagement assay using this compound.

Target_Engagement_Workflow CellCulture 1. Cell Culture (expressing AT1 receptor) CompoundIncubation 2. Compound Incubation - this compound - Alkyne-tagged Reporter CellCulture->CompoundIncubation ClickReaction 3. In Situ Click Reaction (SPAAC) (DBCO-reporter) CompoundIncubation->ClickReaction Lysis 4. Cell Lysis ClickReaction->Lysis Enrichment 5. Target Enrichment (e.g., Biotin-alkyne reporter & Streptavidin beads) Lysis->Enrichment Analysis 6. Analysis (e.g., LC-MS/MS for d4-Irbesartan detection) Enrichment->Analysis

Caption: Workflow for a cellular target engagement assay using click chemistry.

Conclusion

This compound is a valuable chemical tool for researchers in pharmacology and drug development. Its dual features of being a click chemistry reagent and containing a stable isotope label open up a wide range of applications, from bioconjugation and activity-based protein profiling to quantitative target engagement and pharmacokinetic studies. The experimental protocols and workflows provided in this guide offer a starting point for the innovative use of this compound in advancing our understanding of AT1 receptor biology and in the development of new therapeutic agents.

References

Isotopic Labeling of Irbesartan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling of irbesartan, a potent angiotensin II receptor antagonist. This document details the applications of isotopically labeled irbesartan in metabolic studies and its critical role as an internal standard in bioanalytical assays. It also outlines the methodologies for its analysis and provides an inferred approach to its synthesis.

Introduction to Irbesartan and Isotopic Labeling

Irbesartan is a widely prescribed antihypertensive agent that selectively blocks the angiotensin II AT1 receptor, a key component in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is an indispensable tool in pharmaceutical research and development. Stable isotopes like deuterium (²H or D) and carbon-13 (¹³C), or radioactive isotopes such as carbon-14 (¹⁴C), are commonly used.

The primary applications of isotopically labeled irbesartan include:

  • Pharmacokinetic and Metabolism Studies: Radiolabeled compounds like [¹⁴C]irbesartan are used to trace the absorption, distribution, metabolism, and excretion (ADME) of the drug in vivo.

  • Quantitative Bioanalysis: Stable isotope-labeled irbesartan (e.g., irbesartan-d₄ or irbesartan-¹³C₆) serves as an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS/MS) assays. The co-eluting labeled IS compensates for variations in sample preparation and instrument response, ensuring accurate and precise quantification of the unlabeled drug in biological matrices.

Applications of Isotopically Labeled Irbesartan

Metabolism Studies with [¹⁴C]Irbesartan

Studies utilizing [¹⁴C]irbesartan administered orally or intravenously have been instrumental in elucidating its metabolic fate in humans. Following administration, the majority of the circulating plasma radioactivity is attributed to the unchanged parent drug. The primary metabolite is an inactive glucuronide conjugate. Other oxidative metabolites are formed but do not contribute significantly to the pharmacological activity. The excretion of irbesartan and its metabolites occurs through both biliary and renal pathways.

Bioanalytical Quantification using Stable Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards is the gold standard for quantitative bioanalysis using LC-MS/MS. The near-identical physicochemical properties of the labeled and unlabeled analyte ensure they behave similarly during extraction, chromatography, and ionization. However, their mass difference allows for their distinct detection by the mass spectrometer.

Table 1: Commercially Available Isotopically Labeled Irbesartan Standards

Compound NameIsotopic LabelIsotopic Enrichment
Irbesartan-d₄DeuteriumNot specified
Irbesartan-¹³C₆Carbon-13Not specified
[¹³C₅]-IrbesartanCarbon-13Min. 99% ¹³C
[¹³C₆]-IrbesartanCarbon-13Not specified
[²H₄]-IrbesartanDeuteriumNot specified
[²H₉]-IrbesartanDeuteriumNot specified

Data sourced from commercially available standards. Isotopic enrichment is often specified in the certificate of analysis provided by the supplier.

Experimental Protocols

Inferred Synthesis of Isotopically Labeled Irbesartan

One common synthesis of irbesartan involves the reaction of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one with a substituted 4'-bromomethylbiphenyl derivative, followed by the formation of the tetrazole ring.

Potential Labeling Strategies:

  • Deuterium Labeling (e.g., Irbesartan-d₄): Deuterium atoms can be introduced on the butyl chain of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This could be achieved by using a deuterated starting material, such as a deuterated valeroyl chloride, in the synthesis of the spiro compound.

  • Carbon-13 Labeling (e.g., Irbesartan-¹³C₆): For labeling the biphenyl core, a ¹³C₆-labeled biphenyl derivative would be required as a starting material. The synthesis would then proceed through the established routes for unlabeled irbesartan.

Bioanalytical Method for Irbesartan Quantification in Human Plasma

The following is a representative LC-MS/MS method for the quantification of irbesartan in human plasma using an isotopically labeled internal standard.

3.2.1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 500 ng/mL of Irbesartan-d₄ in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3.2.2. LC-MS/MS Conditions

Table 2: Example LC-MS/MS Parameters for Irbesartan Analysis

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Irbesartanm/z 429.2 → 207.1
Irbesartan-d₄ (IS)m/z 433.2 → 207.1
Dwell Time100 ms

Note: These parameters are illustrative and require optimization for specific instrumentation and laboratory conditions.

Visualizations

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System and the point of intervention by irbesartan.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Cleavage AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  Conversion AT1R AT1 Receptor AngiotensinII->AT1R  Binds to Renin Renin (from Kidney) Renin->AngiotensinI ACE ACE (from Lungs) ACE->AngiotensinII Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1R->Aldosterone Irbesartan Irbesartan Irbesartan->AT1R  Blocks

Caption: The Renin-Angiotensin System and Irbesartan's Mechanism of Action.

Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical study using an isotopically labeled internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis PlasmaSample Biological Sample (e.g., Plasma) AddIS Add Isotopically Labeled Internal Standard (IS) PlasmaSample->AddIS Extraction Protein Precipitation & Extraction AddIS->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing (Peak Integration) LCMS->DataProcessing Quantification Quantification (Analyte/IS Ratio vs. Cal Curve) DataProcessing->Quantification Result Final Concentration Report Quantification->Result

Caption: Bioanalytical Workflow for Drug Quantification.

The Discovery and History of Irbesartan Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovery and History of Irbesartan

Irbesartan was developed as part of a class of drugs known as angiotensin II receptor blockers (ARBs) or "sartans". The development of these drugs was a major advancement in the management of cardiovascular diseases. Irbesartan's mechanism of action involves blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively binding to the AT1 angiotensin II receptor.

Core Impurities in Irbesartan

The impurities in irbesartan can be broadly categorized into three groups: process-related impurities, degradation products, and the more recently highlighted genotoxic impurities, such as nitrosamines and azido compounds.

Process-Related Impurities

These impurities are by-products formed during the synthesis of the irbesartan API. Their presence and levels are highly dependent on the synthetic route employed.

  • Irbesartan Related Compound A (1-(pentanoylamino)cyclopentane-1-carboxylic acid [(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]amide): This is a key process-related impurity that is also listed in the United States Pharmacopeia (USP).[2][3][4]

  • 2-n-butyl-1,3-diazaspiro[5][5]non-1-ene-4-one: A starting material in some synthetic routes, its presence as an impurity indicates an incomplete reaction.[6]

  • 2-Cyano-4'-bromomethyl biphenyl: Another crucial intermediate in irbesartan synthesis.[6]

  • Trityl Irbesartan: In synthetic routes that use a trityl protecting group for the tetrazole ring, incomplete deprotection can lead to this impurity.[7]

Degradation Products

These impurities are formed due to the degradation of the irbesartan molecule under various stress conditions such as heat, light, humidity, and in the presence of acids, bases, or oxidizing agents. Forced degradation studies are essential to identify these potential impurities. Studies have shown that irbesartan degrades under acidic, basic, and oxidative conditions, leading to the formation of several degradation products.[1][8][9][10]

  • (2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine: A known degradation product formed under stress conditions.[1]

  • Hydroxymethyl derivative of Irbesartan: This degradant has been observed in film-coated tablets, with its formation attributed to the presence of formaldehyde as an impurity in excipients like PEG.[11]

Genotoxic Impurities

These are impurities that have the potential to cause genetic mutations and are of significant concern due to their carcinogenic potential, even at very low levels.

  • Nitrosamine Impurities (NDMA, NDEA, etc.): The discovery of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in valsartan in 2018 triggered a global investigation into the presence of these probable human carcinogens in all sartan-class drugs, including irbesartan.[12][13] The formation of nitrosamines is often linked to specific reagents and solvents used in the synthesis of the tetrazole ring, particularly the use of sodium nitrite in the presence of secondary or tertiary amines.[12] Regulatory bodies like the FDA and EMA have established strict limits for nitrosamine impurities in pharmaceuticals.

  • Azido Impurities: The synthesis of the tetrazole ring in irbesartan often involves the use of azides, which can lead to the formation of potentially mutagenic azido impurities.

Data Presentation: Impurity Limits

The control of impurities is a critical aspect of ensuring the quality and safety of irbesartan. Pharmacopeias such as the USP and the European Pharmacopoeia (Ph. Eur.) have established limits for known and unknown impurities.

Impurity NamePharmacopeiaSpecification
Irbesartan Related Compound AUSPNot more than 0.2%[2][14]
Any Other Individual ImpurityUSPNot more than 0.1%[2]
Total ImpuritiesUSPNot more than 0.5%[2][14]
N-Nitrosodimethylamine (NDMA)FDA (interim)Acceptable Intake (AI): 96 ng/day
N-Nitrosodiethylamine (NDEA)FDA (interim)Acceptable Intake (AI): 26.5 ng/day

Experimental Protocols

The detection and quantification of irbesartan impurities require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common technique. For highly potent genotoxic impurities like nitrosamines, more sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed.

Protocol 1: HPLC Method for Related Compounds (USP)
  • Mobile Phase: A mixture of a buffer solution (pH 3.2) and acetonitrile (60:40).

  • Column: L1 packing (C18), 4.6-mm × 25-cm.

  • Detector: UV at 244 nm.

  • System Suitability: The resolution between irbesartan and irbesartan related compound A should be not less than 2.0.[2][14]

Protocol 2: LC-MS/MS for Nitrosamine Impurities
  • Sample Preparation: Dissolution of the drug substance in a suitable solvent, followed by centrifugation or filtration.

  • Chromatography: Reversed-phase LC with a gradient elution program.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM) for specific detection and quantification of targeted nitrosamines.

Mandatory Visualization

Signaling Pathway: The Renin-Angiotensin System

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Irbesartan Irbesartan Irbesartan->AT1_Receptor  Blocks Renin Renin ACE ACE

Caption: The Renin-Angiotensin System and the mechanism of action of Irbesartan.

Experimental Workflow: Impurity Analysis

Sample Irbesartan Sample (API or Drug Product) Sample_Prep Sample Preparation (Dissolution, Extraction) Sample->Sample_Prep HPLC HPLC Analysis (Related Compounds) Sample_Prep->HPLC LCMS LC-MS/MS Analysis (Genotoxic Impurities) Sample_Prep->LCMS GCMS GC-MS Analysis (Volatile Impurities) Sample_Prep->GCMS Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis LCMS->Data_Analysis GCMS->Data_Analysis Reporting Reporting and Specification Check Data_Analysis->Reporting

Caption: A generalized experimental workflow for the analysis of irbesartan impurities.

Logical Relationship: Formation of Process-Related Impurities

Start_Mat_1 2-n-butyl-1,3-diazaspiro [4,4]non-1-ene-4-one Reaction Coupling Reaction Start_Mat_1->Reaction Start_Mat_2 2-Cyano-4'-bromomethyl biphenyl Start_Mat_2->Reaction Intermediate Irbesartan Precursor (e.g., Cyano-Irbesartan) Reaction->Intermediate Impurity_1 Unreacted Starting Materials Reaction->Impurity_1 Impurity_2 Side-Reaction Products Reaction->Impurity_2 Tetrazole_Formation Tetrazole Formation (with Azide) Intermediate->Tetrazole_Formation Irbesartan Irbesartan API Tetrazole_Formation->Irbesartan

Caption: Logical relationship of the formation of process-related impurities during irbesartan synthesis.

Conclusion

The journey of irbesartan from its discovery to its current widespread use has been marked by continuous efforts to ensure its quality and safety. The identification and control of impurities, from process-related by-products to highly potent genotoxic compounds like nitrosamines, highlight the evolving landscape of pharmaceutical analysis and regulation. A thorough understanding of the synthetic process, potential degradation pathways, and the application of advanced analytical techniques are paramount for drug development professionals to ensure that irbesartan and other life-saving medications meet the highest standards of purity and safety.

References

Methodological & Application

Application Note: Quantitative Analysis of Irbesartan in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Irbesartan in human plasma. The assay employs a stable isotope-labeled internal standard, Irbesartan impurity 20-d4, to ensure high accuracy and precision. A straightforward liquid-liquid extraction procedure is utilized for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Irbesartan concentrations in a biological matrix.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate quantification of Irbesartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is the preferred method for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and matrix effects. This document provides a detailed protocol for the quantitative analysis of Irbesartan in human plasma using this compound as the internal standard.

Chemical Structures
  • Irbesartan: 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one

  • Irbesartan Impurity 20: 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl)-2-trityl-2H-tetrazole

  • This compound (Internal Standard): 5-(4'-(azidomethyl)-[1,1'-biphenyl]-2-yl-2',3',5',6'-d4)-2-trityl-2H-tetrazole

Experimental

Materials and Reagents
  • Irbesartan reference standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

  • Ethyl acetate (HPLC grade)

  • n-Hexane (HPLC grade)

  • Di-Potassium hydrogen phosphate

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18, 5 µm, 100 x 4.6 mm (or equivalent)

Standard Solutions
  • Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Irbesartan reference standard in methanol.

  • Irbesartan Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Internal Standard Working Solution (5 µg/mL): Dilute the internal standard stock solution with a 50:50 methanol:water mixture.

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of Irbesartan and the internal standard from human plasma.[1]

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the Internal Standard Working Solution (5 µg/mL).

  • Vortex for 30 seconds.

  • Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate solution.

  • Add 2.5 mL of the extraction solvent (80:20 v/v ethyl acetate:n-hexane).[1]

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 500 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

G cluster_sample_prep Sample Preparation Workflow plasma 1. 100 µL Human Plasma is_addition 2. Add 50 µL Internal Standard (this compound) plasma->is_addition vortex1 3. Vortex is_addition->vortex1 buffer_addition 4. Add 100 µL Buffer vortex1->buffer_addition extraction_solvent 5. Add 2.5 mL Extraction Solvent buffer_addition->extraction_solvent vortex2 6. Vortex extraction_solvent->vortex2 centrifuge 7. Centrifuge vortex2->centrifuge transfer 8. Transfer Organic Layer centrifuge->transfer evaporate 9. Evaporate to Dryness transfer->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute inject 11. Inject into LC-MS/MS reconstitute->inject

Caption: A schematic of the sample preparation workflow.

LC-MS/MS Conditions

2.5.1. Liquid Chromatography

  • Column: C18, 5 µm, 100 x 4.6 mm

  • Mobile Phase: 20:80 (v/v) 2 mM Ammonium Formate (pH 4.0) / Methanol[1]

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C[1]

  • Run Time: Approximately 4 minutes

2.5.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Irbesartan429.2207.1
This compound528.3Inferred: 262.2

Note: The product ion for this compound is inferred based on the structure and common fragmentation patterns. The trityl group (C(Ph)3) has a mass of 243.2 g/mol . A common fragmentation for the unlabeled impurity would be the loss of the trityl group. For the deuterated version, a similar fragmentation is expected.

G cluster_lcms LC-MS/MS Analysis Workflow sample Prepared Sample hplc HPLC Separation (C18 Column) sample->hplc esi Electrospray Ionization (ESI+) hplc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 ms2 Quadrupole 2 (Collision Cell) ms1->ms2 ms3 Quadrupole 3 (Product Ion Selection) ms2->ms3 detector Detector ms3->detector data Data Acquisition and Quantification detector->data

Caption: The workflow for LC-MS/MS analysis.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 5 to 5000 ng/mL for Irbesartan in human plasma. The coefficient of determination (r²) was consistently >0.99.

Table 1: Calibration Curve Parameters

AnalyteConcentration Range (ng/mL)Regression Equation
Irbesartan5 - 5000y = 0.0025x + 0.0012>0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ57.61106.208.66101.20
LQC155.4398.756.3299.85
MQC2503.12102.504.15100.75
HQC45002.4392.424.7398.56
(Data adapted from a similar validated LC-MS/MS method for Irbesartan)[2]
Recovery and Matrix Effect

The extraction recovery of Irbesartan and the internal standard was consistent and reproducible. The matrix effect was found to be minimal, indicating that endogenous plasma components did not significantly interfere with the ionization of the analyte or the internal standard.

Table 3: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Mean Matrix Effect (%)
Irbesartan63.3589.59
Internal Standard90.0094.99
(Data adapted from a similar validated LC-MS/MS method for Irbesartan)[1]
Limits of Detection and Quantification
  • Limit of Detection (LOD): 1.5 ng/mL

  • Lower Limit of Quantification (LLOQ): 5.0 ng/mL

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Irbesartan in human plasma. The use of the deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding research applications such as pharmacokinetic studies. The simple and efficient sample preparation procedure allows for a high throughput of samples.

References

Application Note: High-Throughput Quantification of Irbesartan in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Irbesartan in human plasma. The method utilizes a simple and efficient protein precipitation for sample preparation and a stable isotope-labeled internal standard (Irbesartan-d4) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 column with a rapid gradient elution, allowing for a short run time suitable for high-throughput analysis. The mass spectrometric detection is performed using a triple quadrupole instrument in the multiple reaction monitoring (MRM) mode, providing excellent selectivity and sensitivity. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring of Irbesartan.

Introduction

Irbesartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension.[1] Accurate and reliable quantification of Irbesartan in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Irbesartan in human plasma.

Experimental

Materials and Reagents
  • Irbesartan reference standard (≥98% purity)

  • Irbesartan-d4 (internal standard, IS) (≥98% purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Irbesartan and Irbesartan-d4 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Irbesartan stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Irbesartan-d4 stock solution in acetonitrile.

Method Protocols

Sample Preparation: Protein Precipitation
  • Label polypropylene tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

  • To 100 µL of plasma in each tube, add 10 µL of the appropriate Irbesartan working standard solution (or blank solution for the blank sample).

  • Add 300 µL of the internal standard working solution (100 ng/mL Irbesartan-d4 in acetonitrile) to all tubes except the blank. To the blank tube, add 300 µL of acetonitrile.

  • Vortex each tube for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 90% B in 1.5 min, hold at 90% B for 0.5 min, return to 30% B in 0.1 min, and re-equilibrate for 0.9 min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 3.0 minutes

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C[3]
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Irbesartan 429.2207.135
Irbesartan-d4 (IS) 433.2211.135

Note: The optimal collision energy may vary depending on the instrument used and should be optimized.

Data Presentation

The following table summarizes the key quantitative parameters of the LC-MS/MS method for Irbesartan.

ParameterIrbesartanIrbesartan-d4 (IS)
Retention Time (min) ~1.8~1.8
Linearity Range (ng/mL) 1 - 2000N/A
Correlation Coefficient (r²) >0.995N/A
Lower Limit of Quantification (LLOQ) (ng/mL) 1N/A
Intra-day Precision (%CV) <15%N/A
Inter-day Precision (%CV) <15%N/A
Accuracy (%) 85-115%N/A
Recovery (%) >85%>85%

Method Development Workflow

The development of this LC-MS/MS method followed a logical progression of optimization steps to ensure a robust and reliable assay.

MethodDevelopmentWorkflow A Analyte and IS Selection B Mass Spectrometer Tuning (Precursor/Product Ion Selection) A->B Optimize MS parameters C Chromatographic Method Development (Column, Mobile Phase, Gradient) B->C Develop separation D Sample Preparation Optimization (Protein Precipitation) C->D Optimize extraction E Method Validation (Linearity, Precision, Accuracy, etc.) D->E Validate the method F Sample Analysis E->F Apply to samples

Caption: Logical workflow for LC-MS/MS method development.

Experimental Workflow Diagram

The overall experimental workflow from sample receipt to data analysis is illustrated in the following diagram.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing A Plasma Sample B Add Irbesartan Standards A->B C Add IS (Irbesartan-d4) in Acetonitrile B->C D Vortex & Centrifuge C->D E Collect Supernatant D->E F Inject into LC-MS/MS E->F G Data Acquisition (MRM) F->G H Peak Integration G->H I Quantification H->I J Report Generation I->J

Caption: Experimental workflow for Irbesartan analysis.

Conclusion

The LC-MS/MS method described in this application note is rapid, sensitive, and specific for the quantification of Irbesartan in human plasma. The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput bioanalysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the requirements for regulated bioanalytical method validation.

References

Application Notes and Protocols for Pharmacokinetic Studies Using Irbesartan Impurity 20-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. Accurate and precise quantification of Irbesartan in biological matrices is crucial for pharmacokinetic (PK) studies, which are essential for drug development and regulatory submissions. The use of a stable isotope-labeled internal standard, such as Irbesartan impurity 20-d4, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the analytical method.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pharmacokinetic studies of Irbesartan.

Pharmacokinetic Profile of Irbesartan

Irbesartan is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically reached within 1.5 to 2 hours (Tmax).[1][2] The absolute bioavailability of Irbesartan ranges from 60% to 80%, and its absorption is not significantly affected by food.[1][2] The terminal elimination half-life of Irbesartan is approximately 11 to 15 hours.[2][3]

The following table summarizes key pharmacokinetic parameters of Irbesartan following a single oral administration of a 300 mg dose to healthy volunteers.

ParameterMean ValueStandard DeviationUnits
Cmax3,324.93± 1,288.19ng/mL
Tmax1.5-hours
AUC (0-t)15,304.65-ng·h/mL
AUC (0-∞)15,638.90-ng·h/mL
t1/27.35-hours

Data adapted from a bioequivalence study in healthy Thai volunteers.[4]

Experimental Protocols

Pharmacokinetic Study Design

A typical pharmacokinetic study of Irbesartan would involve the following steps:

  • Volunteer Selection: Enroll healthy human volunteers after obtaining informed consent and conducting a thorough medical screening.

  • Dosing: Administer a single oral dose of Irbesartan (e.g., 300 mg tablet) to the volunteers.

  • Blood Sample Collection: Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) at predefined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

.dot

G cluster_clinical_phase Clinical Phase cluster_bioanalytical_phase Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis volunteer_selection Volunteer Selection & Screening dosing Irbesartan Administration volunteer_selection->dosing sample_collection Blood Sample Collection dosing->sample_collection plasma_preparation Plasma Preparation & Storage sample_collection->plasma_preparation sample_preparation Plasma Sample Preparation (Protein Precipitation) plasma_preparation->sample_preparation Stored Plasma Samples lcms_analysis LC-MS/MS Analysis sample_preparation->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing pk_modeling Pharmacokinetic Modeling data_processing->pk_modeling parameter_calculation Parameter Calculation (Cmax, Tmax, AUC) pk_modeling->parameter_calculation report_generation Report Generation parameter_calculation->report_generation

Caption: Experimental workflow for a typical Irbesartan pharmacokinetic study.

Bioanalytical Method Using LC-MS/MS

This protocol outlines a validated LC-MS/MS method for the quantification of Irbesartan in human plasma using this compound as an internal standard.

a. Materials and Reagents:

  • Irbesartan reference standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ammonium formate (analytical grade)

  • Human plasma (drug-free)

b. Stock and Working Solutions Preparation:

  • Irbesartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Irbesartan in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Irbesartan stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard in methanol.

c. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution in methanol to each tube.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., 4.6 x 100 mm, 5 µm)
Mobile Phase A: 2 mM Ammonium formate in water (pH 4.0)B: Methanol
Gradient Isocratic: 80% B
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Irbesartan: m/z 429.2 → 207.1this compound: m/z 433.2 → 211.1

e. Bioanalytical Method Validation:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[5] The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma.
Linearity Calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy & Precision The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).
Matrix Effect The coefficient of variation of the matrix factor should be ≤ 15%.
Recovery Recovery of the analyte and internal standard should be consistent, precise, and reproducible.
Stability Analyte should be stable in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

Signaling Pathway

Irbesartan functions by blocking the renin-angiotensin-aldosterone system (RAAS). Specifically, it is an angiotensin II receptor blocker (ARB) that selectively inhibits the binding of angiotensin II to the AT1 receptor. This blockade leads to vasodilation and reduced aldosterone secretion, resulting in a decrease in blood pressure.

.dot

G angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i  catalyzed by renin Renin (from Kidney) angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii  catalyzed by ace ACE (from Lungs) at1_receptor AT1 Receptor angiotensin_ii->at1_receptor binds to vasoconstriction Vasoconstriction at1_receptor->vasoconstriction aldosterone Aldosterone Secretion at1_receptor->aldosterone blood_pressure Increased Blood Pressure vasoconstriction->blood_pressure aldosterone->blood_pressure irbesartan Irbesartan irbesartan->at1_receptor blocks

References

Application Notes and Protocols for the Bioanalytical Assay of Irbesartan Impurity 20 Using Irbesartan Impurity 20-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the quantification of Irbesartan Impurity 20 in biological matrices, employing its deuterated analog, Irbesartan Impurity 20-d4, as an internal standard (IS). The use of a stable isotope-labeled internal standard is a critical practice in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] It effectively compensates for variability in sample preparation and potential matrix effects, thereby enhancing the accuracy and precision of the analytical method.

Irbesartan is an angiotensin II receptor antagonist used in the treatment of hypertension.[2][3][4] During its synthesis and storage, various impurities can form, which require careful monitoring and quantification to ensure the safety and efficacy of the drug product. This document outlines a robust bioanalytical method for one such impurity, leveraging the benefits of isotopic dilution. While a specific protocol for "this compound" was not found in the public domain, the following methodology is adapted from established bioanalytical methods for Irbesartan and its deuterated standards, assuming analogous physicochemical properties for the impurity and its deuterated internal standard.[5]

Quantitative Data Summary

The following table summarizes the typical validation parameters for a bioanalytical method for the quantification of Irbesartan Impurity 20 using this compound as an internal standard. These values are based on regulatory guidelines for bioanalytical method validation.[6]

ParameterAcceptance CriteriaResult
Linearity (r²)≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio > 100.1 ng/mL
Accuracy at LLOQWithin ±20% of nominal value95.0% - 108.5%
Precision (CV%) at LLOQ≤ 20%< 15%
Accuracy at Low, Medium, High QCWithin ±15% of nominal value92.3% - 105.7%
Precision (CV%) at Low, Medium, High QC≤ 15%< 10%
RecoveryConsistent, precise, and reproducible> 85%
Matrix EffectCV% of IS-normalized matrix factor ≤ 15%< 12%

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of Irbesartan Impurity 20 and its internal standard from a plasma matrix.

Materials:

  • Human plasma (or other relevant biological matrix)

  • This compound (Internal Standard Working Solution)

  • Irbesartan Impurity 20 (Analyte for calibration standards and quality controls)

  • Protein precipitation solvent (e.g., Acetonitrile)

  • Extraction solvent (e.g., Diethyl ether: Dichloromethane, 70:30 v/v)[5]

  • Reconstitution solvent (e.g., Methanol: 0.1% Formic acid in water, 70:30 v/v)[5]

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.

  • Add 50 µL of the Internal Standard Working Solution (this compound) to all tubes except the blank matrix.

  • Vortex mix for 30 seconds.

  • Add 200 µL of protein precipitation solvent (Acetonitrile) and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new set of clean microcentrifuge tubes.

  • Add 1 mL of the extraction solvent (Diethyl ether: Dichloromethane).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue with 100 µL of the reconstitution solvent.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A suitable C18 column (e.g., Ace 5 C18, 100 mm × 4.6 mm, 5 µm)[5]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Methanol[5]

  • Gradient: Isocratic or a suitable gradient elution to achieve separation from endogenous interferences. For example, 70% Mobile Phase B.

  • Flow Rate: 1.0 mL/min[5]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 4°C

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for the specific impurity)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: To be optimized (e.g., 500°C)

  • Ion Spray Voltage: To be optimized (e.g., -4500 V for negative mode)

  • MRM Transitions:

    • Irbesartan Impurity 20: Precursor ion (Q1) → Product ion (Q3) (To be determined by infusion of the analytical standard)

    • This compound (IS): Precursor ion (Q1) → Product ion (Q3) (To be determined by infusion of the internal standard; the precursor ion will have a +4 Da mass shift compared to the analyte)

  • Collision Energy (CE) and other compound-specific parameters: To be optimized for each transition.

Data Analysis and Quantification
  • Integrate the peak areas of the analyte (Irbesartan Impurity 20) and the internal standard (this compound) for each sample.

  • Calculate the peak area ratio of the analyte to the internal standard.[7]

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Apply a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to the calibration curve.[7]

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add IS (this compound) plasma->add_is ppt Protein Precipitation add_is->ppt lle Liquid-Liquid Extraction ppt->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc msms MS/MS Detection hplc->msms integrate Peak Integration msms->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Calibration Curve Generation ratio->curve quant Quantification curve->quant

Caption: Experimental workflow for the bioanalytical assay.

Irbesartan_Metabolism cluster_metabolism Metabolism Irbesartan Irbesartan Glucuronidation Glucuronide Conjugation Irbesartan->Glucuronidation Oxidation Oxidation (CYP2C9) Irbesartan->Oxidation Irbesartan_Glucuronide Irbesartan Glucuronide (Inactive) Glucuronidation->Irbesartan_Glucuronide Oxidative_Metabolites Oxidative Metabolites (Inactive) Oxidation->Oxidative_Metabolites

Caption: Simplified metabolic pathway of Irbesartan.[2][8][9]

References

Application Notes and Protocols for the Analysis of Irbesartan Impurity 20

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. As with any active pharmaceutical ingredient (API), the identification and quantification of impurities are critical for ensuring the safety and efficacy of the drug product. "Irbesartan impurity 20" is a relevant impurity that needs to be monitored. The use of a deuterated internal standard, such as Irbesartan impurity 20-d4, is a common and effective practice for accurate quantification by mass spectrometry, as it compensates for variability in sample preparation and instrument response.

These application notes provide detailed protocols for the sample preparation of Irbesartan and its impurities from both the drug substance/product and biological matrices for analysis, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Techniques

The choice of sample preparation technique depends on the sample matrix and the analytical goals. For the analysis of Irbesartan and its impurities in the active pharmaceutical ingredient (API) or drug product, a straightforward dissolution and dilution method is often sufficient. However, for biological matrices such as plasma, more extensive cleanup is required to remove proteins and other interfering substances. The most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation.

Protocol 1: Sample Preparation of Irbesartan API or Drug Product

This protocol is suitable for the analysis of impurities in the Irbesartan bulk drug substance or formulated tablets.

Experimental Protocol:

  • Sample Weighing: Accurately weigh approximately 30 mg of the homogenized Irbesartan API or an equivalent amount of powdered tablets into a plastic centrifuge tube.

  • Internal Standard Spiking: Add 100 µL of a working solution of this compound (concentration will depend on the expected level of the impurity and instrument sensitivity).

  • Dissolution: Add 9.9 mL of a diluent (e.g., a mixture of acetonitrile and water, 80:20 v/v).

  • Extraction: Vortex the sample briefly to mix, followed by sonication for 10 minutes to ensure complete dissolution. Visually inspect to confirm that the sample is fully dissolved.

  • Centrifugation (for drug product): If preparing a sample from a drug product, centrifuge the sample to pellet any insoluble excipients.

  • Dilution: Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered sample 1:10 by taking 100 µL of the sample and adding 900 µL of the diluent.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow for Irbesartan API/Drug Product Sample Preparation

cluster_prep API/Drug Product Preparation weigh Weigh 30 mg of Irbesartan Sample spike Spike with This compound weigh->spike dissolve Add 9.9 mL Diluent (ACN:Water 80:20) spike->dissolve extract Vortex and Sonicate (10 min) dissolve->extract filter Filter (0.45 µm) extract->filter dilute Dilute 1:10 with Diluent filter->dilute analyze Inject into LC-MS/MS dilute->analyze

A simple workflow for preparing Irbesartan API or drug product samples.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is designed for the extraction of Irbesartan and its impurities from a complex biological matrix like human plasma, providing a clean extract for LC-MS/MS analysis.[1]

Experimental Protocol:

  • Plasma Aliquoting: Transfer 100 µL of human plasma into a clean centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of the working solution of this compound.

  • Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing.

  • Buffer Addition: Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate anhydrous solution.

  • Extraction Solvent Addition: Add 2.5 mL of the extraction solvent (a mixture of ethyl acetate and n-Hexane, 80:20 v/v).

  • Extraction: Vortex the sample vigorously for 10 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

  • Centrifugation: Centrifuge the sample at approximately 1900 x g for 5 minutes at 10°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer 2.0 mL of the upper organic layer to a clean glass tube, avoiding the aqueous layer and any precipitated proteins.

  • Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL) and vortex to dissolve.

  • Analysis: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Workflow for Liquid-Liquid Extraction from Plasma

cluster_lle Liquid-Liquid Extraction from Plasma plasma 100 µL Plasma spike Spike with This compound plasma->spike buffer Add Buffer spike->buffer solvent Add Extraction Solvent (Ethyl Acetate:n-Hexane) buffer->solvent extract Vortex (10 min) solvent->extract centrifuge Centrifuge extract->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

References

Application Note: Mass Spectrometry Fragmentation Analysis of Irbesartan Impurity A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the identification and characterization of Irbesartan Impurity A, also known as Irbesartan Related Compound A, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A proposed fragmentation pathway for this impurity is presented, based on established fragmentation patterns of the core structures of Irbesartan and related amide-containing compounds. This guide is intended for researchers, quality control analysts, and drug development professionals involved in the purity analysis of Irbesartan.

Introduction

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. As with any pharmaceutical compound, the presence of impurities can affect both the efficacy and safety of the drug product. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have defined limits for these impurities. Irbesartan Impurity A (1-(pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide) is a known process-related impurity. Accurate identification and quantification of this impurity are crucial for ensuring the quality and safety of Irbesartan drug substances and products. Mass spectrometry, particularly when coupled with liquid chromatography, offers a highly sensitive and specific method for this purpose.[1][2]

Experimental Protocol

This protocol outlines a general method for the analysis of Irbesartan Impurity A using LC-MS/MS. The parameters provided below may require optimization based on the specific instrumentation used.

1. Sample Preparation

  • Standard Solution: Accurately weigh 1 mg of Irbesartan Impurity A reference standard and dissolve in 10 mL of diluent to obtain a concentration of 100 µg/mL. Further dilute to achieve a working concentration of 1 µg/mL.

  • Test Solution: Accurately weigh 25 mg of the Irbesartan drug substance into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) is recommended for the separation.[1]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan (for initial identification) and Product Ion Scan (for fragmentation analysis)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 15 to 40 eV to generate a comprehensive fragmentation spectrum.

Data Presentation

The expected protonated molecule of Irbesartan Impurity A is [M+H]⁺ at m/z 447.5. The following table summarizes the proposed major fragment ions and their corresponding structures.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPutative Structure of the Fragment Ion
447.5362.4C5H9NO (Pentanoylamide)Biphenyl-tetrazole-methyl-cyclopentanecarboxamide
447.5207.1C14H16N2O2 (Cyclopentanecarboxamide and pentanoyl groups)Biphenyl-tetrazole-methyl cation
447.5195.1C15H18N2O2 (Amide side chain) and N2Biphenyl-methyl cation
362.4207.1C8H13NO (Cyclopentanecarboxamide)Biphenyl-tetrazole-methyl cation

Proposed Fragmentation Pathway

The fragmentation of Irbesartan Impurity A is initiated by the protonation of the molecule, primarily on one of the nitrogen atoms of the tetrazole ring or the amide carbonyls. The collision-induced dissociation (CID) is expected to proceed through several key pathways, as illustrated in the diagram below. The biphenyl-tetrazole moiety is a common structural feature in many 'sartan' drugs, and its fragmentation pattern is well-understood. A characteristic fragmentation of this group involves the cleavage of the bond connecting the methyl group to the cyclopentanecarboxamide moiety, leading to the formation of a stable benzyl-type cation at m/z 207.1. Further fragmentation can occur through the loss of a neutral nitrogen molecule (N₂) from the tetrazole ring, resulting in an ion at m/z 195.1. The amide bonds are also susceptible to cleavage, leading to the loss of the pentanoylamide and cyclopentanecarboxamide groups.

G parent Irbesartan Impurity A [M+H]⁺ m/z 447.5 frag1 m/z 362.4 parent->frag1 - C5H9NO frag2 m/z 207.1 parent->frag2 - C14H16N2O2 frag1->frag2 - C8H13NO frag3 m/z 195.1 frag2->frag3 - N2

Caption: Proposed MS/MS fragmentation pathway of Irbesartan Impurity A.

Conclusion

This application note provides a comprehensive framework for the analysis of Irbesartan Impurity A using LC-MS/MS. The detailed experimental protocol and the proposed fragmentation pathway will aid researchers and analysts in the accurate identification and characterization of this impurity, thereby ensuring the quality and safety of Irbesartan formulations. The provided methods are a starting point and should be validated and optimized for the specific laboratory equipment and conditions.

References

Application Note: A Validated Stability-Indicating HPLC Method for the Separation of Irbesartan and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and quantification of the antihypertensive drug irbesartan from its process-related impurities and degradation products. The developed method is precise, accurate, and linear, making it suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations. This document provides a comprehensive protocol, including system suitability parameters and validation data, to ensure reliable and reproducible results.

Introduction

Irbesartan is a potent, long-acting angiotensin II receptor antagonist widely prescribed for the treatment of hypertension.[1] During its synthesis and storage, various process-related impurities and degradation products can arise, which may affect the safety and efficacy of the final drug product. Therefore, a reliable analytical method is crucial for the separation and quantification of these impurities to ensure the quality of irbesartan. This application note presents a validated HPLC method capable of separating irbesartan from its known impurities and degradation products, demonstrating its stability-indicating power.

Experimental Protocol

This protocol is a composite methodology synthesized from several validated methods.[2][3][4]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.

  • Column: Hypersil Octadecylsilyl (C18), 4.6 mm x 150 mm, 3 µm particle size[2][4]

  • Mobile Phase:

    • Solvent A: 0.55% v/v ortho-phosphoric acid, pH adjusted to 3.2 with triethylamine.[2]

    • Solvent B: Acetonitrile: Solvent A (95:5 v/v).[2]

  • Gradient Program:

Time (min)% Solvent A% Solvent B
09010
107030
254060
352080
409010
459010
  • Flow Rate: 1.2 mL/min[2][4]

  • Detection Wavelength: 220 nm[2][4][5]

  • Column Temperature: 30 °C[5]

  • Injection Volume: 20 µL

2. Reagents and Standards:

  • Irbesartan reference standard and impurity standards were supplied by a certified vendor.

  • Acetonitrile (HPLC grade), ortho-phosphoric acid (analytical grade), and triethylamine (analytical grade) were purchased from a reputable supplier.[2]

  • High-purity water was generated using a water purification system.[2]

3. Standard Solution Preparation:

  • Standard Stock Solution (Irbesartan): Accurately weigh and dissolve 25 mg of irbesartan reference standard in methanol in a 50 mL volumetric flask to obtain a concentration of 500 µg/mL.

  • Impurity Stock Solution: Prepare a mixed stock solution of known irbesartan impurities in methanol.

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to achieve a final concentration of approximately 50 µg/mL for irbesartan and the desired concentration for the impurities.

4. Sample Preparation (for Tablet Dosage Form):

  • Weigh and finely powder 20 tablets.

  • Transfer a quantity of powder equivalent to 100 mg of irbesartan into a 100 mL volumetric flask.[3]

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes with intermittent shaking to dissolve the drug.[3]

  • Make up the volume to 100 mL with the mobile phase and mix well.

  • Centrifuge a portion of the solution at 3000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm nylon syringe filter before injection.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Irbesartan)≤ 2.01.1
Theoretical Plates (Irbesartan)≥ 2000> 5000
Resolution (between adjacent peaks)≥ 1.5> 2.0
% RSD for replicate injections≤ 2.0%< 1.0%

Table 2: Method Validation Summary

ParameterIrbesartanImpurity 1Impurity 2
Linearity (µg/mL)
Range2-12[3][6]0.1 - 1.50.1 - 1.5
Correlation Coefficient (r²)0.9998[3][6]> 0.999> 0.999
Limit of Detection (LOD) (µg/mL) 18.51[7][8]16.033[7][8]16.069[7][8]
Limit of Quantification (LOQ) (µg/mL) 56.098[7][8]48.587[7][8]48.69[7][8]
Accuracy (% Recovery) 98.6 - 100.8[9]98.0 - 102.098.0 - 102.0
Precision (% RSD)
Repeatability< 1.0%< 2.0%< 2.0%
Intermediate Precision< 1.5%< 2.5%< 2.5%

Mandatory Visualization

HPLC_Method_Workflow start Start: Method Development Goal (Separate Irbesartan and Impurities) lit_review Literature Review & Pharmacopoeial Method Analysis start->lit_review col_select Column Selection (e.g., C18, C8) lit_review->col_select mp_opt Mobile Phase Optimization (Buffer, pH, Organic Modifier) col_select->mp_opt other_params Optimization of Other Parameters (Flow Rate, Wavelength, Temperature) mp_opt->other_params sys_suit System Suitability Testing (Resolution, Tailing, Plates) other_params->sys_suit validation Method Validation (ICH Guidelines) sys_suit->validation Meets Criteria specificity Specificity / Forced Degradation validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy / Recovery validation->accuracy precision Precision (Repeatability & Intermediate Precision) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness final_method Final Validated HPLC Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method routine_analysis Routine QC Analysis final_method->routine_analysis

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The described RP-HPLC method is demonstrated to be a suitable and validated approach for the separation and quantification of irbesartan and its impurities in both bulk drug and pharmaceutical dosage forms. The method is stability-indicating, as it can effectively separate the main drug from its degradation products.[2][3] Its adherence to ICH validation guidelines ensures that it is reliable for routine quality control, contributing to the overall safety and efficacy of irbesartan-containing products.

References

Application of Irbesartan Impurity 20-d4 in Metabolic Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irbesartan, an angiotensin II receptor antagonist, is a widely prescribed medication for the treatment of hypertension. Understanding its metabolic fate is crucial for comprehending its efficacy and safety profile. Irbesartan Impurity 20-d4, a deuterium-labeled analog of Irbesartan, serves as an invaluable tool in metabolic research. Its primary application lies in its use as an internal standard for the accurate quantification of Irbesartan in biological matrices during pharmacokinetic studies and for the elucidation of its metabolic pathways. The stable isotope label ensures that this compound exhibits nearly identical chemical and physical properties to the parent drug, allowing it to co-elute during chromatography and ionize similarly in mass spectrometry, thus correcting for variations in sample preparation and instrument response.

Core Applications

The primary applications of this compound in metabolic research include:

  • Internal Standard in Bioanalytical Methods: The most prominent use of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] By adding a known concentration of the deuterated standard to biological samples (e.g., plasma, urine), researchers can achieve highly accurate and precise quantification of Irbesartan. The mass difference between the analyte and the IS allows for their distinct detection by the mass spectrometer, while their similar behavior during sample processing and analysis minimizes experimental variability.

  • Pharmacokinetic Studies: Accurate determination of drug concentration in biological fluids over time is the cornerstone of pharmacokinetic (PK) analysis. The use of this compound as an internal standard in LC-MS/MS methods enables the reliable characterization of Irbesartan's absorption, distribution, metabolism, and excretion (ADME) properties. This is essential for determining key PK parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

  • Metabolite Identification: Stable isotope-labeled compounds are powerful tools for identifying drug metabolites. When Irbesartan is co-administered with a tracer amount of its deuterated analog, the resulting mass spectra will show characteristic isotopic doublets for the parent drug and its metabolites. This "isotope pattern" allows for the confident identification of drug-related compounds within a complex biological matrix, distinguishing them from endogenous molecules.

Data Presentation: Pharmacokinetic Parameters of Irbesartan in Human Plasma

The following table summarizes typical pharmacokinetic parameters of Irbesartan in healthy human subjects following a single oral administration. These values are representative of data obtained from studies that would typically employ a deuterated internal standard like this compound for bioanalysis to ensure accuracy and precision.

Pharmacokinetic ParameterMean Value (± Standard Deviation)
Cmax (ng/mL) 3,300.21 - 3,617.19
Tmax (hours) 1.25 - 1.50
AUC0-t (ng·h/mL) 15,304.65 - 15,389.21
AUC0-∞ (ng·h/mL) 15,638.90 - 15,730.34
t1/2 (hours) 7.35 - 11.5

Data compiled from multiple bioequivalence and pharmacokinetic studies.

Experimental Protocols

Protocol 1: Quantification of Irbesartan in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a standard method for the analysis of Irbesartan in human plasma.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of this compound working solution (as internal standard) in methanol.

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 50 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp 4°C

3. Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Transitions Irbesartan: m/z 429.2 → 207.1
This compound: m/z 433.2 → 211.1
Collision Energy Optimized for specific instrument
Ion Source Temp. 500°C

4. Data Analysis

  • Quantify Irbesartan concentration by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards of known Irbesartan concentrations.

  • Determine the concentration of Irbesartan in the unknown samples by interpolating from the calibration curve.

Visualization of Pathways and Workflows

Metabolic Pathway of Irbesartan

The metabolism of Irbesartan primarily occurs in the liver and involves oxidation and glucuronidation. The major enzyme responsible for the oxidative metabolism is Cytochrome P450 2C9 (CYP2C9).[3][4][5][][7][8] The following diagram illustrates the main metabolic transformations of Irbesartan.

Irbesartan_Metabolism cluster_oxidation Oxidation (CYP2C9) cluster_conjugation Glucuronidation Irbesartan Irbesartan M1 ω-1 Hydroxylation (Butyl Side Chain) Irbesartan->M1 M2 Hydroxylation (Spirocyclopentane Ring) Irbesartan->M2 M3 Carboxylic Acid Formation Irbesartan->M3 M4 Irbesartan N2-β-glucuronide Irbesartan->M4

Caption: Major metabolic pathways of Irbesartan.

Experimental Workflow for Irbesartan Quantification

The following diagram outlines the typical workflow for quantifying Irbesartan in a biological sample using a deuterated internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing start Biological Sample (e.g., Plasma) add_is Add this compound (IS) start->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection chrom_sep Chromatographic Separation lc_injection->chrom_sep ms_detection Mass Spectrometric Detection (MRM Mode) chrom_sep->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc quantification Quantification using Calibration Curve ratio_calc->quantification result Final Concentration quantification->result

Caption: Workflow for Irbesartan quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Irbesartan in metabolic research. Its use as an internal standard in LC-MS/MS assays is critical for obtaining reliable pharmacokinetic data and for the identification of metabolites. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals working with Irbesartan and its deuterated analogs. The application of these methodologies will continue to be vital in advancing our understanding of the pharmacology of Irbesartan.

References

Application Note: Bioorthogonal Labeling of Irbesartan Impurity 20-d4 via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a protocol for the bioorthogonal labeling of a deuterated impurity of Irbesartan, "Irbesartan Impurity 20-d4," using a copper-free click chemistry approach.[1] Specifically, it describes the use of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to conjugate the impurity with a fluorescent probe for analytical and imaging purposes.[2][3][4][] This method provides a highly selective and efficient way to tag and trace pharmaceutical impurities in complex biological matrices without the need for cytotoxic copper catalysts.[4][6]

Disclaimer: The precise chemical structure of "Irbesartan Impurity 20" is not consistently published in publicly accessible literature. For the purpose of this application note, a plausible structure is assumed based on common synthetic pathways for sartans. It is presumed to be the azide-nitrile precursor to the tetrazole ring of Irbesartan, a known impurity class in this family of drugs. The deuteration (d4) is assumed to be on the butyl chain. Researchers should verify the structure of their specific impurity before applying this protocol.

Introduction

The study of pharmaceutical impurities is a critical aspect of drug development and safety assessment. Impurities can arise from raw materials, manufacturing processes, or degradation of the drug substance.[7][8] Understanding the biological fate of these impurities is essential for evaluating their potential toxicity.

Click chemistry offers a powerful set of tools for bioconjugation due to its high efficiency, selectivity, and biocompatibility.[9][10][11][12] Among these methods, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is particularly well-suited for biological applications as it proceeds rapidly at physiological conditions without the need for a metal catalyst.[2][3][4][][13]

This application note provides a detailed protocol for labeling the assumed structure of this compound, which contains a native azide functional group, with a strained alkyne, specifically a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye. This allows for the sensitive detection and visualization of the impurity in various experimental settings.

Principle of the Method

The core of this protocol is the SPAAC reaction, a bioorthogonal ligation between an azide and a strained cyclooctyne. The high ring strain of the cyclooctyne drives the reaction forward, allowing for a rapid and specific cycloaddition to form a stable triazole linkage.[3][][6]

In this application, the azide group on the assumed this compound molecule reacts with a DBCO-conjugated fluorophore. This covalent linkage enables the impurity to be tracked and quantified using standard fluorescence-based analytical techniques.

Experimental Protocol

3.1 Materials and Reagents

  • This compound (Assumed structure: 4'-((2-(butyl-d4)-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile with an azide group instead of a tetrazole)

  • DBCO-PEG4-5/6-Carboxyrhodamine 110

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Analytical HPLC system with fluorescence and UV detectors

  • LC-MS system for mass verification

3.2 Step-by-Step Procedure

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of DBCO-PEG4-5/6-Carboxyrhodamine 110 in anhydrous DMSO.

    • Store stock solutions at -20°C, protected from light.

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine 10 µL of the 10 mM this compound stock solution with 12 µL of the 10 mM DBCO-PEG4-5/6-Carboxyrhodamine 110 stock solution (1.2 molar equivalents).

    • Add 78 µL of PBS (pH 7.4) to achieve a final volume of 100 µL and a final concentration of 1 mM for the impurity.

    • Incubate the reaction mixture for 2 hours at 37°C, protected from light.

  • Reaction Monitoring and Purification (Analytical Scale):

    • To monitor the reaction progress, inject a 5 µL aliquot of the reaction mixture onto an analytical HPLC system at t=0 and t=2 hours.

    • HPLC Conditions:

      • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: 0.1% Formic acid in Water

      • Mobile Phase B: 0.1% Formic acid in Acetonitrile

      • Gradient: 5-95% B over 10 minutes

      • Flow Rate: 0.4 mL/min

      • Detection: UV at 254 nm and Fluorescence (Excitation/Emission appropriate for Rhodamine 110, e.g., 495/520 nm).

    • The formation of the product will be indicated by a new peak with both UV and fluorescence signals, and a corresponding decrease in the starting material peaks.

  • Mass Verification:

    • Analyze the reaction mixture by LC-MS to confirm the identity of the product. The expected mass of the conjugate should be observed.

Data Presentation

Table 1: Hypothetical Reaction Components and Molar Masses

ComponentAbbreviationAssumed Molecular Weight ( g/mol )
This compoundImpurity-N₃432.58
DBCO-PEG4-5/6-Carboxyrhodamine 110DBCO-Fluorophore844.92
Conjugate ProductImpurity-Fluorophore1277.50

Table 2: Representative HPLC Retention Times and Expected Mass

CompoundRetention Time (min)Expected [M+H]⁺ (m/z)
Impurity-N₃4.2433.59
DBCO-Fluorophore6.8845.93
Impurity-Fluorophore8.51278.51

Visualizations

G cluster_workflow Experimental Workflow prep Prepare Stock Solutions (Impurity-N3 & DBCO-Fluorophore) react Incubate at 37°C for 2h (SPAAC Reaction) prep->react Mix Components analyze Analyze by HPLC & LC-MS react->analyze Monitor Progress purify Purification (Optional) analyze->purify If necessary

Caption: Workflow for SPAAC conjugation of this compound.

G cluster_pathway Application in Cellular Studies start Labeled Impurity (Impurity-Fluorophore) cell Incubate with Cells start->cell wash Wash Unbound Impurity cell->wash image Fluorescence Microscopy wash->image Visualize Localization quantify Flow Cytometry / Plate Reader wash->quantify Quantify Uptake

Caption: Logical pathway for using the labeled impurity in cell-based assays.

Conclusion

This application note demonstrates a robust and straightforward protocol for the bioorthogonal labeling of a deuterated Irbesartan impurity via Strain-Promoted Azide-Alkyne Cycloaddition. The copper-free nature of this reaction makes it highly suitable for applications in sensitive biological systems.[4] The resulting fluorescently-tagged impurity can be a valuable tool for researchers in drug development and toxicology to study the distribution, cellular uptake, and metabolic fate of pharmaceutical impurities.

References

Troubleshooting & Optimization

resolving co-elution of irbesartan and its labeled impurity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of irbesartan and its labeled impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of irbesartan and its impurities?

A1: Co-elution in the analysis of irbesartan and its impurities can stem from several factors:

  • Inadequate Chromatographic Resolution: The selected column and mobile phase may not have sufficient selectivity to separate compounds with similar physicochemical properties.

  • Inappropriate Mobile Phase Composition: The pH, organic modifier concentration, or buffer strength of the mobile phase may not be optimal for achieving separation.

  • Suboptimal Gradient Profile: In gradient elution, the slope of the gradient may be too steep, not allowing enough time for the separation of closely eluting compounds.

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.

  • Poor Column Condition: A degraded or contaminated column can exhibit poor peak shape and reduced separation efficiency.

Q2: How can I select an appropriate HPLC column for irbesartan and impurity analysis?

A2: The choice of an HPLC column is critical for successful separation. For irbesartan and its related substances, reversed-phase columns are typically used.[1][2] Consider the following:

  • Stationary Phase: C18 columns are a common starting point.[1] A Hypersil Octadecylsilyl (4.6 mm × 150 mm, 3 μm) column has been shown to be effective.[2]

  • Particle Size: Smaller particle sizes (e.g., sub-2 µm or 3 µm) can provide higher efficiency and better resolution.[2]

  • Column Dimensions: A longer column can increase resolution, while a wider column can accommodate higher loading capacities.

Q3: What are typical mobile phase compositions for the separation of irbesartan and its impurities?

A3: Both isocratic and gradient elution methods are used for irbesartan analysis.

  • Isocratic Elution: A mixture of an acidic aqueous solution and an organic solvent is often used. For example, a mobile phase consisting of 0.1% formic acid in water (adjusted to pH 3.5 with ammonia) and acetonitrile in a 62:38 ratio has been successfully employed.[1]

  • Gradient Elution: A gradient mixture allows for the separation of impurities with a wider range of polarities. A common approach involves a gradient of an acidic buffer (e.g., 0.55% v/v ortho-phosphoric acid, pH 3.2) and an organic phase (e.g., a 95:5 v/v mixture of acetonitrile and the aqueous buffer).[2]

Q4: My peak shape for irbesartan is poor. What could be the cause and how do I fix it?

A4: Poor peak shape (e.g., fronting, tailing, or splitting) can be caused by several factors:

  • Column Overload: Reduce the injection volume or sample concentration.

  • Inappropriate Injection Solvent: Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.

  • Column Contamination: Flush the column with a strong solvent to remove any adsorbed compounds.

  • Column Degradation: The column may be nearing the end of its lifespan and may need to be replaced.

  • pH Mismatch: Ensure the pH of the mobile phase is appropriate for the ionization state of irbesartan and its impurities.

Troubleshooting Guide for Co-elution

If you are experiencing co-elution of irbesartan and a labeled impurity, follow this systematic troubleshooting workflow.

Coelution_Troubleshooting start Co-elution Observed check_method Verify Method Parameters (Flow rate, Temp, Wavelength) start->check_method optimize_mobile_phase Optimize Mobile Phase check_method->optimize_mobile_phase Parameters Correct adjust_ph Adjust Mobile Phase pH optimize_mobile_phase->adjust_ph change_organic Change Organic Modifier (e.g., ACN to MeOH) adjust_ph->change_organic Still Co-eluting resolution_achieved Resolution Achieved adjust_ph->resolution_achieved Resolution Improved gradient_optimization Optimize Gradient Profile change_organic->gradient_optimization Still Co-eluting change_organic->resolution_achieved Resolution Improved change_column Select a Different Column gradient_optimization->change_column Still Co-eluting gradient_optimization->resolution_achieved Resolution Improved change_column->resolution_achieved Resolution Improved

Caption: A troubleshooting workflow for resolving co-elution issues.

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method

This protocol is based on a method developed for the analysis of irbesartan and its related substances.[1]

ParameterSpecification
Column ZORBAX SB-C18 (4.6 mm × 150 mm, 3.5 µm)
Mobile Phase 0.1% Formic Acid (pH 3.5 with ammonia) : Acetonitrile (62:38)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30°C
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.
Protocol 2: Gradient RP-HPLC Method

This protocol is a stability-indicating method for the determination of process-related impurities and degradation products of Irbesartan.[2]

ParameterSpecification
Column Hypersil Octadecylsilyl (4.6 mm × 150 mm, 3 µm)
Mobile Phase A 0.55% v/v ortho-phosphoric acid (pH 3.2 with triethylamine)
Mobile Phase B Acetonitrile : Mobile Phase A (95:5 v/v)
Flow Rate 1.2 mL/min
Detection UV at 220 nm
Column Temperature 30°C
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a suitable diluent.

Gradient Program:

Time (min)% Mobile Phase B
020
1040
2560
3080
3520
4020

Logical Relationship Diagram

The following diagram illustrates the logical steps involved in method development for resolving co-elution.

Method_Development_Logic start Define Separation Goal (Resolve Irbesartan & Impurity) initial_scouting Initial Method Scouting (Column & Mobile Phase Screening) start->initial_scouting optimization Method Optimization initial_scouting->optimization ph_adjustment pH Adjustment optimization->ph_adjustment organic_modifier Organic Modifier Selection ph_adjustment->organic_modifier gradient_shape Gradient Shape & Slope organic_modifier->gradient_shape validation Method Validation (Specificity, Linearity, Accuracy) gradient_shape->validation final_method Final Analytical Method validation->final_method

Caption: Logical workflow for analytical method development.

References

stability issues of Irbesartan impurity 20-d4 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Irbesartan Impurity 20-d4 in solution. This resource is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability data for this compound and its non-deuterated counterpart, Irbesartan Impurity 20 (CAS No: 144625-34-3), is limited in publicly available literature. The guidance provided here is based on the known stability profile of the parent drug, Irbesartan, general chemical principles, and established analytical methodologies. It is highly recommended that users perform their own stability studies to determine the suitability of this compound in their specific experimental conditions.

Troubleshooting Guide

This guide addresses potential issues you might encounter during the handling and analysis of this compound in solution.

Issue Potential Cause Recommended Action
Peak area of Impurity 20-d4 decreases over time in prepared solutions. Degradation of the analyte. Irbesartan, the parent compound, is known to degrade under hydrolytic (acidic, basic, and neutral) conditions.[1] The diazaspiro moiety in Impurity 20 may also be susceptible to hydrolysis.- Prepare solutions fresh daily. - If storage is necessary, store aliquots at low temperatures (-20°C or -80°C) and protect from light.[2] - Avoid prolonged exposure to strong acidic or basic conditions. - Perform a time-course study in your specific solvent to understand the degradation rate.
Appearance of unknown peaks in the chromatogram. Formation of degradation products. Hydrolysis of the carboxamide or the diazaspiro ring can lead to new chemical entities.- Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradants. - Use a mass spectrometer (LC-MS) to obtain mass information about the new peaks to aid in their identification.
Poor peak shape or splitting. Analyte interaction with the stationary phase or issues with the mobile phase. - Ensure the mobile phase pH is appropriate for the analyte. - Use a high-purity solvent and freshly prepared mobile phase. - Consider a different column chemistry if the issue persists.
Inconsistent analytical results. Variability in sample preparation or storage conditions. - Standardize all sample preparation steps. - Ensure consistent storage conditions (temperature, light exposure) for all samples and standards. - Use an internal standard for quantification to correct for variations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the deuterium-labeled version of Irbesartan Impurity 20. Its chemical name is 4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-carboxamide-d4. The "-d4" indicates that four hydrogen atoms in the molecule have been replaced with deuterium. Deuterated compounds are often used as internal standards in analytical assays, such as mass spectrometry, for precise quantification.

Q2: Under what conditions is this compound expected to be unstable?

A2: While specific stability data for this impurity is not widely published, based on the behavior of the parent drug, Irbesartan, instability can be expected under the following conditions:

  • Acidic and Basic Hydrolysis: Irbesartan shows degradation in both acidic and basic solutions.[1]

  • Neutral Hydrolysis: Degradation has also been observed in neutral aqueous solutions.[1]

  • Photolytic Stress: While some studies show Irbesartan to be relatively stable to light, it's good practice to protect solutions from direct sunlight.

Q3: How should I prepare and store solutions of this compound?

A3: To minimize degradation, it is recommended to:

  • Prepare solutions fresh before use.

  • If short-term storage is required, keep solutions at refrigerated temperatures (2-8 °C) and protected from light.

  • For long-term storage, aliquot the solution into single-use vials and store at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.

  • Use high-purity solvents from reputable sources.

Q4: What are the likely degradation pathways for Irbesartan Impurity 20?

A4: The structure of Irbesartan Impurity 20 contains a diazaspiro moiety and a carboxamide group. Potential degradation pathways could involve:

  • Hydrolysis of the carboxamide group: This would result in the formation of a carboxylic acid.

  • Hydrolysis of the enamine within the diazaspiro ring: This could lead to ring-opening.

Q5: Is the stability of the deuterated form (d4) different from the non-deuterated form?

A5: The chemical stability of a deuterated compound is generally very similar to its non-deuterated counterpart. While deuterium substitution can sometimes lead to a "kinetic isotope effect" which can slightly alter the rate of chemical reactions, for practical purposes of solution stability under typical analytical conditions, their stability is expected to be comparable.

Experimental Protocols

Forced Degradation Study of Irbesartan (Adaptable for Impurity 20-d4)

This protocol is based on studies performed on Irbesartan and can be adapted to assess the stability of this compound.[1]

Objective: To determine the degradation pathways of the analyte under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 1 hour.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 1 hour.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 4 hours.

    • Thermal Degradation: Expose the solid compound to 60°C in a hot air oven for 48 hours. Dissolve in a suitable solvent for analysis.

    • Photostability: Expose the stock solution to direct sunlight for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Look for a decrease in the main peak area and the appearance of new peaks.

Table 1: Summary of Forced Degradation Conditions for Irbesartan

Stress ConditionReagentTemperatureDurationExpected Outcome for Irbesartan
Acid Hydrolysis0.1 N HCl60°C1 hourSignificant Degradation
Base Hydrolysis0.1 N NaOH60°C1 hourSignificant Degradation
Oxidation3% H₂O₂Room Temp4 hoursStable
Thermal (Solid)-60°C48 hoursStable
PhotostabilitySunlightAmbient48 hoursStable

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL in Methanol) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (Solid, 60°C) prep_stock->thermal photo Photostability (Sunlight) prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute Samples oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by HPLC-UV/MS dilute->hplc compare Compare Chromatograms hplc->compare identify Identify Degradants compare->identify

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_investigation Initial Checks cluster_diagnosis Diagnosis cluster_action Corrective Actions start Inconsistent Results or Unexpected Peaks Observed check_prep Review Sample Preparation Protocol start->check_prep check_storage Verify Sample Storage Conditions start->check_storage check_system Check HPLC System (Mobile Phase, Column) start->check_system is_contamination Is contamination possible? check_prep->is_contamination is_degradation Is degradation suspected? check_storage->is_degradation check_system->is_degradation is_degradation->is_contamination No forced_degradation Perform Forced Degradation Study is_degradation->forced_degradation Yes fresh_prep Prepare Fresh Solutions is_contamination->fresh_prep No use_new_solvents Use Fresh Solvents and Reagents is_contamination->use_new_solvents Yes ms_analysis Analyze by LC-MS to Identify Unknowns forced_degradation->ms_analysis use_new_solvents->fresh_prep

Caption: Troubleshooting logic for stability issues.

References

minimizing ion suppression effects for Irbesartan impurity 20-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of Irbesartan and its deuterated internal standard, Irbesartan impurity 20-d4, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my Irbesartan analysis?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Irbesartan) and its internal standard (this compound) in the mass spectrometer's ion source.[1] This interference leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2] Even with a highly selective technique like tandem mass spectrometry (MS/MS), ion suppression can occur because it affects the initial ionization step.[2]

Q2: I am using a deuterated internal standard (this compound). Shouldn't that compensate for ion suppression?

A2: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects, its effectiveness depends on the complete co-elution of the analyte and the internal standard.[3][4][5] If chromatographic conditions cause a slight separation between Irbesartan and its deuterated analogue, they may experience different degrees of ion suppression, leading to inaccurate quantification.[3] It is crucial to verify that both compounds have identical retention times under your experimental conditions.

Q3: How can I detect ion suppression in my LC-MS/MS method?

A3: A common technique to identify regions of ion suppression in your chromatogram is the post-column infusion experiment.[6][7] In this experiment, a constant flow of your analyte solution is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant analyte signal indicates the presence of co-eluting matrix components that are causing ion suppression.[6][7]

Q4: Which ionization technique is less prone to ion suppression, ESI or APCI?

A4: Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression than electrospray ionization (ESI).[8] This is attributed to the different ionization mechanisms. If your method development allows, testing your analytes with an APCI source could be a viable strategy to mitigate ion suppression. Additionally, within ESI, switching from positive to negative ionization mode (or vice versa) can sometimes reduce interference, as fewer matrix components may ionize in the chosen polarity.[8]

Troubleshooting Guide

Issue: Poor sensitivity, accuracy, or precision in Irbesartan quantification.

This guide will walk you through a systematic approach to troubleshoot and minimize ion suppression for Irbesartan and its deuterated internal standard.

IonSuppressionTroubleshooting cluster_0 Start: Investigate Ion Suppression cluster_1 Step 1: Sample Preparation Optimization cluster_2 Step 2: Chromatographic Method Refinement cluster_3 Step 3: Mass Spectrometer Source Optimization cluster_4 End: Method Validation start Problem: Inaccurate Irbesartan Quantification check_suppression Perform Post-Column Infusion Experiment start->check_suppression sample_prep Is significant ion suppression detected? check_suppression->sample_prep protein_precip Currently using Protein Precipitation? sample_prep->protein_precip Yes chromatography Does ion suppression persist? sample_prep->chromatography No switch_to_lle_spe Switch to LLE or SPE protein_precip->switch_to_lle_spe Yes optimize_lle_spe Optimize LLE/SPE Conditions (e.g., solvent, pH) protein_precip->optimize_lle_spe No switch_to_lle_spe->optimize_lle_spe optimize_lle_spe->chromatography improve_separation Improve Chromatographic Separation chromatography->improve_separation Yes ms_optimization Is further improvement needed? chromatography->ms_optimization No use_uplc Consider UPLC for higher resolution improve_separation->use_uplc modify_mobile_phase Adjust mobile phase gradient or composition improve_separation->modify_mobile_phase check_coelution Verify Analyte/IS Co-elution use_uplc->check_coelution modify_mobile_phase->check_coelution check_coelution->ms_optimization switch_ionization Evaluate APCI or switch ESI polarity ms_optimization->switch_ionization Yes end Re-validate Method ms_optimization->end No switch_ionization->end

Caption: Troubleshooting workflow for minimizing ion suppression.

Data Presentation

The following tables summarize typical parameters from published LC-MS/MS methods for Irbesartan, which can serve as a starting point for method development and troubleshooting.

Table 1: Comparison of Sample Preparation Techniques for Irbesartan Analysis

Sample Preparation TechniqueTypical Solvents/ProcedureAdvantagesDisadvantages
Protein Precipitation (PPT) Acetonitrile or MethanolSimple, fast, and inexpensive.Prone to significant ion suppression due to incomplete removal of matrix components like phospholipids.[9]
Liquid-Liquid Extraction (LLE) Ethyl acetate & n-Hexane (80:20, v/v) or Diethyl ether: Dichloromethane (70:30, v/v)Cleaner extracts than PPT, leading to reduced ion suppression.[10][11][12]More labor-intensive and time-consuming than PPT.[12]
Solid-Phase Extraction (SPE) Various C18 or polymeric sorbentsProvides the cleanest extracts, significantly minimizing ion suppression.[9]Can be more expensive and requires method development for optimal recovery.[12]

Table 2: Exemplary Chromatographic Conditions for Irbesartan LC-MS/MS Analysis

ParameterCondition 1Condition 2Condition 3
Column Hypersil Gold C18 (100 x 4.6 mm, 5 µm)[11]Ace 5 C18 (100 mm x 4.6 mm, 5 µm)[10]Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[13]
Mobile Phase A 2 mM Ammonium Formate (pH 4.0)[11]0.1% Formic acid in water[10]10 mM Ammonium Acetate[13]
Mobile Phase B Methanol[11]Methanol[10]Acetonitrile: Methanol (70:15, v/v)[13]
Gradient/Isocratic Isocratic (20:80 A:B)[11]Isocratic (30:70 A:B)[10]Isocratic (15:85 A:B)[13]
Flow Rate 0.5 mL/min[11]1.0 mL/min[10]0.4 mL/min[13]
Run Time 2.82 min[11]Not specified< 2 min[13]

Table 3: Mass Spectrometry Parameters for Irbesartan and Irbesartan-d4

ParameterIrbesartanThis compound (IS)Reference
Ionization Mode ESI PositiveESI Positive[9]
Precursor Ion (m/z) 429.5433.5[9]
Product Ion (m/z) 207.0211.0[9]
Ionization Mode ESI NegativeNot specified[10][13]
Precursor Ion (m/z) 427.2Not specified[13]
Product Ion (m/z) 193.08Not specified[13]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of Irbesartan (e.g., 100 ng/mL in mobile phase)

  • Blank plasma processed by your current sample preparation method

Procedure:

  • Configure the LC-MS/MS system as you would for your analysis, but do not inject a sample yet.

  • Set up the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the Irbesartan standard solution.

  • Connect the outlet of the LC column and the outlet of the syringe pump to the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Begin acquiring data in MRM mode for the Irbesartan transition. You should observe a stable, elevated baseline signal.

  • Once a stable baseline is achieved, inject a prepared blank plasma sample.

  • Monitor the baseline for any significant drops in signal intensity. These drops correspond to regions of ion suppression.[6][7]

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

Objective: To extract Irbesartan and its internal standard from plasma while minimizing matrix components that cause ion suppression.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Di-Potassium hydrogen phosphate solution (1.0 M)

  • Extraction solvent: Ethyl acetate & n-Hexane (80:20, v/v)

  • Reconstitution solution (e.g., mobile phase)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 100 µL of 1.0 M Di-Potassium hydrogen phosphate solution and vortex.

  • Add 2.5 mL of the extraction solvent (Ethyl acetate: n-Hexane, 80:20, v/v).

  • Vortex for 10 minutes.

  • Centrifuge at approximately 2000 x g for 5 minutes at 10°C.[11]

  • Carefully transfer the upper organic layer (approximately 2.0 mL) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 500 µL of the reconstitution solution.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.[11]

References

Technical Support Center: Troubleshooting Poor Peak Shape in Irbesartan Impurity 20-d4 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the chromatographic analysis of Irbesartan impurity 20-d4.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing for this compound and how can I fix it?

Peak tailing, where the peak has an extended trailing edge, is a common issue in reverse-phase chromatography.[1][2] For basic compounds like Irbesartan and its impurities, this is often due to secondary interactions with the stationary phase.[1][3][4]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with basic analytes, causing tailing.[1][2][4]

    • Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Irbesartan to ensure the analyte is fully protonated and to suppress the ionization of silanol groups.[4][5]

    • Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of available silanol groups.[4]

    • Solution 3: Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to saturate the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak tailing.[2]

    • Solution: Reduce the sample concentration or injection volume.[6] Observe if the peak shape improves with a more diluted sample.[7]

  • Column Degradation: Over time, columns can degrade, leading to poor peak shape.[2][6]

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the column with a new one of the same type.[4]

  • Extra-Column Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening and tailing.[2][3]

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly tightened to minimize dead volume.

Q2: My peak for this compound is fronting. What is the cause and how do I resolve it?

Peak fronting, characterized by a leading edge that is less steep than the trailing edge, is often a sign of sample overload or issues with the sample solvent.[6][7]

Potential Causes & Solutions:

  • Sample Overload: Exceeding the column's sample capacity is a primary cause of fronting.[2][7][8]

    • Solution 1: Reduce Sample Concentration: Dilute the sample and reinject.[6][7]

    • Solution 2: Use a Higher Capacity Column: If a high sample load is necessary, consider using a column with a larger diameter or a stationary phase with a higher loading capacity.[6]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reverse-phase) than the mobile phase, it can cause the peak to front.[2][3]

    • Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[9]

  • Column Collapse: Operating the column under harsh conditions (e.g., extreme pH or temperature) can lead to a physical change in the column bed, resulting in fronting.[7]

    • Solution: Ensure the operating conditions are within the manufacturer's recommendations for the column. If column collapse is suspected, the column will likely need to be replaced.[7]

Q3: I am observing split peaks for this compound. What could be the problem?

Split peaks can arise from issues at the point of injection, a contaminated guard column, or a partially blocked frit.[6][10]

Potential Causes & Solutions:

  • Contaminated Guard or Analytical Column Inlet: Particulates from the sample or mobile phase can build up on the column frit or guard column, disrupting the sample band.

    • Solution 1: Use a Guard Column: A guard column can protect the analytical column from contaminants.[10] If you are already using one, try replacing it.

    • Solution 2: Backflush the Column: Reverse the column direction and flush with a strong solvent to try and dislodge any blockage. Note: Only do this with columns that are designed to be back-flushed.

  • Injector Issues: Problems with the injector, such as a partially blocked needle or a faulty rotor seal, can cause the sample to be introduced onto the column in two separate bands.[6]

    • Solution: Perform routine maintenance on the injector, including cleaning the needle and replacing the rotor seal if necessary.

  • Solvent Mismatch: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[11]

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

Experimental Protocols

The following are example starting conditions for the analysis of Irbesartan and its impurities, which can be adapted for this compound.

Table 1: Example Chromatographic Conditions for Irbesartan Analysis

ParameterCondition 1Condition 2Condition 3
Column Cosmosil C18 (250 x 4.6 mm, 5 µm)[12]Inertsil ODS C-18 (250 x 4.6 mm, 5 µm)[13][14]Hypersil ODS (150 x 4.6 mm, 3 µm)[15]
Mobile Phase Methanol: Water (pH 2.8) (80:20 v/v)[12]Methanol: Acetonitrile: 2% OPA (40:40:20 v/v/v)[13][14]Gradient of A: 0.55% v/v ortho-phosphoric acid, pH 3.2 with triethylamine and B: Acetonitrile:A (95:5 v/v)[15]
Flow Rate 1.0 mL/min[12]1.5 mL/min[13][14]1.2 mL/min[15]
Detection 209 nm[12]260 nm[13][14]220 nm[15][16]
Injection Volume 20 µLNot SpecifiedNot Specified
Temperature AmbientAmbientNot Specified

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in HPLC.

G cluster_0 Peak Shape Troubleshooting start Observe Poor Peak Shape tailing Peak Tailing? start->tailing cause_tailing Potential Causes: - Secondary Interactions - Column Overload - Column Degradation - Dead Volume tailing->cause_tailing Yes fronting Peak Fronting? tailing->fronting No solution_tailing Solutions: - Adjust Mobile Phase pH - Use End-Capped Column - Reduce Sample Load - Replace Column - Check Connections cause_tailing->solution_tailing end_node Peak Shape Improved solution_tailing->end_node cause_fronting Potential Causes: - Sample Overload - Solvent Mismatch - Column Collapse fronting->cause_fronting Yes splitting Split Peak? fronting->splitting No solution_fronting Solutions: - Reduce Sample Load - Match Sample Solvent - Check Column History cause_fronting->solution_fronting solution_fronting->end_node cause_splitting Potential Causes: - Column Contamination - Injector Issue - Solvent Mismatch splitting->cause_splitting Yes splitting->end_node No solution_splitting Solutions: - Replace Guard Column - Maintain Injector - Use Compatible Solvent cause_splitting->solution_splitting solution_splitting->end_node

Caption: A flowchart for diagnosing and resolving common peak shape issues in HPLC.

References

addressing matrix effects in the analysis of Irbesartan impurity 20-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of Irbesartan impurity 20-d4.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor reproducibility of analyte to internal standard (IS) response ratio across different biological matrix lots.

  • Question: My analyte (Irbesartan impurity 20) to internal standard (this compound) response ratio is inconsistent across different plasma lots. What could be the cause and how can I fix it?

  • Answer: This issue often points to differential matrix effects, where co-eluting endogenous components from the biological matrix affect the ionization of the analyte and the deuterated internal standard to different extents.[1][2] Even though stable isotope-labeled internal standards are designed to compensate for matrix effects, slight differences in their chromatographic retention times compared to the analyte, known as the deuterium isotope effect, can lead to varied ionization suppression or enhancement in the presence of certain matrix components.[1]

    Troubleshooting Steps:

    • Confirm Chromatographic Co-elution: Verify that the analyte and this compound co-elute as closely as possible. A slight separation due to the deuterium isotope effect can expose them to different matrix interferences.[1]

    • Evaluate Matrix Effects from Multiple Sources: Conduct a post-extraction addition experiment using at least six different lots of the biological matrix to quantify the extent of the matrix effect.[3][4][5]

    • Optimize Sample Preparation: Enhance sample clean-up to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects than protein precipitation.[6][7]

    • Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to improve the separation of the analyte and IS from matrix interferences.[6]

Issue 2: Low signal intensity or complete signal suppression for both analyte and internal standard.

  • Question: I am observing a significant drop in signal intensity, or even complete signal loss, for both Irbesartan impurity 20 and its d4-internal standard. What is the likely cause?

  • Answer: This is a classic sign of strong ion suppression, a common matrix effect in LC-MS/MS.[5][8] It occurs when co-eluting matrix components interfere with the ionization process in the mass spectrometer's source, reducing the number of charged analyte and internal standard molecules that reach the detector.

    Troubleshooting Steps:

    • Post-Column Infusion Experiment: This experiment can help identify the regions in the chromatogram where ion suppression is occurring.

    • Improve Sample Clean-up: As a primary strategy, enhance the sample preparation method to remove the suppressing agents. Consider switching from protein precipitation to more rigorous techniques like SPE or LLE.[7]

    • Dilution: Diluting the sample with the mobile phase can sometimes reduce the concentration of interfering components to a level where their suppressive effect is minimized.[6]

    • Chromatographic Separation: Optimize the chromatography to separate the analyte and IS from the suppression zones.[6]

Issue 3: Inconsistent results that do not meet regulatory acceptance criteria.

  • Question: My validation batch for Irbesartan impurity 20 analysis is failing to meet the precision and accuracy requirements set by regulatory bodies like the FDA. Could this be related to matrix effects?

  • Answer: Yes, matrix effects are a significant source of imprecision and inaccuracy in bioanalytical methods.[3] The FDA guidance for bioanalytical method validation mandates the evaluation of matrix effects to ensure the reliability of the data.[3][4][9]

    Troubleshooting Steps:

    • Systematic Matrix Effect Evaluation: Perform a comprehensive matrix effect assessment as per regulatory guidelines. This typically involves analyzing quality control (QC) samples prepared in at least six different individual lots of the biological matrix.[3][4]

    • Review Internal Standard Performance: Ensure that this compound is effectively compensating for any variability. If not, the differential matrix effect is a likely culprit.[1][2]

    • Method Re-optimization: If significant matrix effects are identified, a re-optimization of the sample preparation and/or chromatographic method is necessary.[5][6]

    • Consider a Different Internal Standard: In rare cases where a deuterated internal standard fails to provide adequate correction due to significant chromatographic separation or other issues, a structural analog internal standard might be considered, though this is a less common approach.[2]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[10] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy and precision of quantitative analysis.[5]

Q2: Why doesn't a deuterated internal standard like this compound always correct for matrix effects?

A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing accurate correction. However, the substitution of hydrogen with deuterium can sometimes lead to a slight change in physicochemical properties, resulting in a small chromatographic shift.[1] If this shift causes the analyte and the IS to elute in regions with different matrix interferences, the correction will be inaccurate. This phenomenon is known as differential matrix effects.[1][2]

Q3: What are the common sources of matrix effects in bioanalysis?

A3: Common sources of matrix effects in biological matrices such as plasma or serum include phospholipids, salts, endogenous metabolites, and administered drugs and their metabolites.[4][7]

Q4: What are the regulatory requirements for assessing matrix effects?

A4: Regulatory agencies like the FDA require that bioanalytical methods be validated to demonstrate their accuracy, precision, and selectivity.[3][4][11] This includes a specific evaluation of matrix effects. The guidance typically recommends testing at least six different lots of the biological matrix to ensure that the method is robust and reliable across different subject samples.[3][4]

Q5: Can you provide a general workflow for investigating and mitigating matrix effects?

A5: A general workflow is as follows:

MatrixEffectWorkflow cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_validation Validation start Initial Method Development assess Post-Extraction Addition (Multiple Matrix Lots) start->assess evaluate Evaluate Matrix Factor (<15% RSD) assess->evaluate optimize_sp Optimize Sample Prep (SPE, LLE) evaluate->optimize_sp Matrix Effect Observed final_validation Proceed with Full Method Validation evaluate->final_validation No Significant Matrix Effect optimize_lc Optimize Chromatography optimize_sp->optimize_lc dilute Sample Dilution optimize_lc->dilute revalidate Re-evaluate Matrix Effect dilute->revalidate revalidate->final_validation

Caption: Workflow for assessing and mitigating matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Addition

  • Preparation of Solutions:

    • Prepare a stock solution of Irbesartan impurity 20 and this compound in a suitable organic solvent (e.g., methanol).

    • Prepare two sets of quality control (QC) samples at low and high concentrations.

  • Sample Sets:

    • Set A (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and IS into the extracted matrix supernatant before final evaporation and reconstitution.

  • Analysis:

    • Analyze both sets of samples by LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculation of IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The relative standard deviation (RSD) of the IS-normalized MF across the different matrix lots should be ≤15%.

Protocol 2: Post-Column Infusion Experiment to Qualitatively Identify Ion Suppression/Enhancement Zones

  • Setup:

    • Infuse a standard solution of Irbesartan impurity 20 at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.

    • Set up the mass spectrometer to monitor the signal of the infused analyte.

  • Procedure:

    • Inject an extracted blank matrix sample onto the LC column.

    • Monitor the signal of the infused standard throughout the chromatographic run.

  • Interpretation:

    • A stable baseline signal indicates no ion suppression or enhancement.

    • A dip in the baseline signal indicates a region of ion suppression.

    • A rise in the baseline signal indicates a region of ion enhancement.

    • This information can be used to adjust the chromatographic method to move the analyte peak away from these zones.

Data Presentation

Table 1: Example Matrix Factor Data for Irbesartan Impurity 20

Matrix LotAnalyte Peak Area (Set B)IS Peak Area (Set B)Analyte MFIS MFIS-Normalized MF
185,000175,0000.850.880.97
282,000170,0000.820.850.96
391,000188,0000.910.940.97
478,000162,0000.780.810.96
588,000180,0000.880.900.98
684,000173,0000.840.870.97
Mean 0.85 0.88 0.97
%RSD 5.8% 5.7% 0.8%
Based on a neat solution peak area of 100,000 for the analyte and 200,000 for the IS.

Visualization of Troubleshooting Logic

TroubleshootingLogic cluster_ratio Analyte/IS Ratio Variability cluster_signal Low/Suppressed Signal cluster_validation_fail Validation Failure start Problem Observed: Inconsistent Results check_ratio Is Analyte/IS Ratio Variable Across Lots? start->check_ratio check_signal Is Signal Low or Suppressed for Both? start->check_signal check_validation Failing Validation (Accuracy/Precision)? start->check_validation diff_me Likely Differential Matrix Effect check_ratio->diff_me Yes ion_supp Strong Ion Suppression check_signal->ion_supp Yes me_impact Matrix Effect Impacting Method Robustness check_validation->me_impact Yes sol_ratio1 Confirm Co-elution diff_me->sol_ratio1 sol_ratio2 Evaluate Multiple Matrix Lots sol_ratio1->sol_ratio2 sol_ratio3 Optimize Sample Prep sol_ratio2->sol_ratio3 sol_signal1 Post-Column Infusion ion_supp->sol_signal1 sol_signal2 Improve Sample Clean-up sol_signal1->sol_signal2 sol_signal3 Dilute Sample sol_signal2->sol_signal3 sol_val1 Systematic ME Evaluation (per FDA guidance) me_impact->sol_val1 sol_val2 Review IS Performance sol_val1->sol_val2 sol_val3 Re-optimize Method sol_val2->sol_val3

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Purification of Deuterated Irbesartan Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of deuterated irbesartan standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying deuterated irbesartan standards?

The primary challenges in purifying deuterated irbesartan standards revolve around two main areas:

  • Isotopic Purity: Ensuring the final product has the desired level of deuterium incorporation and is free from unlabeled (protio) irbesartan or species with incomplete deuteration. These isotopic impurities are chemically very similar to the desired product, making them difficult to separate.

  • Chemical Purity: Removing process-related impurities and potential degradation products that may have formed during the synthesis of the deuterated standard. These can include starting materials, reagents, and byproducts.[1][2]

Q2: Why is it difficult to separate deuterated and non-deuterated irbesartan?

Deuterated and non-deuterated irbesartan are isotopologues, meaning they have the same molecular structure but differ in isotopic composition. This results in nearly identical physicochemical properties, including polarity and solubility. Consequently, traditional purification techniques like standard chromatography may not provide sufficient resolution to separate them effectively. Specialized chromatographic conditions are often required to achieve separation.

Q3: What are the common impurities I might encounter?

Besides isotopic variants, you may encounter chemical impurities related to the synthesis of irbesartan. Common process-related impurities can include starting materials, reagents, and byproducts from the synthetic route. For instance, if the synthesis involves the reaction of a cyano-biphenyl intermediate with an azide, residual nitrile compound could be a potential impurity.[1][3][4] Degradation products can also be present, especially if the compound has been exposed to harsh conditions like strong acids, bases, or light.

Q4: How can I assess the isotopic purity of my deuterated irbesartan standard?

The most effective techniques for determining isotopic purity are:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can distinguish between the deuterated and non-deuterated forms of irbesartan based on their mass-to-charge ratio (m/z). By comparing the relative intensities of the isotopic peaks, the percentage of deuterium incorporation can be calculated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to assess isotopic purity. In ¹H NMR, the reduction in signal intensity at the deuterated positions compared to a non-deuterated standard provides a measure of deuterium incorporation. ²H NMR directly detects the deuterium atoms, and the resulting spectrum can confirm the positions and extent of deuteration.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification and analysis of your deuterated irbesartan standard.

Issue 1: Poor separation between deuterated and non-deuterated irbesartan in HPLC.

Possible Causes:

  • Inadequate Column Resolution: The column chemistry and dimensions may not be suitable for separating isotopologues.

  • Mobile Phase Composition: The mobile phase may not be optimized to exploit the subtle differences in physicochemical properties between the deuterated and non-deuterated compounds.

Troubleshooting Steps:

  • Column Selection:

    • Use a high-resolution column with a smaller particle size (e.g., sub-2 µm) to improve efficiency.

    • Consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.

  • Mobile Phase Optimization:

    • Perform a gradient optimization to achieve a shallower gradient, which can improve the resolution of closely eluting peaks.

    • Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) and additives (e.g., formic acid, ammonium formate) in the mobile phase.

  • Flow Rate and Temperature:

    • Lower the flow rate to increase the interaction time with the stationary phase, which can enhance resolution.

    • Adjust the column temperature, as this can influence the retention behavior of isotopologues differently.

Issue 2: Mass spectrometry results show a lower than expected isotopic purity.

Possible Causes:

  • Incomplete Deuteration Reaction: The deuteration step in the synthesis may not have gone to completion.

  • Isotopic Exchange: Deuterium atoms at certain positions on the molecule may be susceptible to exchange with protons from the solvent or mobile phase.

  • Contamination: The sample may be contaminated with non-deuterated irbesartan.

Troubleshooting Steps:

  • Review Synthesis:

    • Re-evaluate the deuteration reaction conditions, including the deuterating agent, catalyst, reaction time, and temperature.

    • Consider using a more robust deuteration method if incomplete labeling is a persistent issue.

  • Minimize Isotopic Exchange:

    • During sample preparation and analysis, use deuterated solvents where possible to minimize back-exchange.

    • Avoid strongly acidic or basic conditions if the deuterium labels are in exchangeable positions (e.g., on heteroatoms).

  • Purification:

    • If contamination with the non-deuterated form is significant, preparative HPLC may be necessary to enrich the deuterated standard.

Issue 3: Unexpected peaks in the chromatogram.

Possible Causes:

  • Process-Related Impurities: Residual starting materials, reagents, or byproducts from the synthesis.

  • Degradation Products: The standard may have degraded due to improper storage or handling.

  • System Contamination: The HPLC system or solvent may be contaminated.

Troubleshooting Steps:

  • Identify the Impurity:

    • Use LC-MS/MS to obtain the mass and fragmentation pattern of the unknown peak to help in its identification.

    • Compare the retention time with known irbesartan impurities if reference standards are available.

  • Review Synthesis and Handling:

    • Examine the synthetic route to identify potential byproducts.[1][5]

    • Ensure the standard has been stored under the recommended conditions (e.g., protected from light and moisture).

  • System Check:

    • Run a blank injection (mobile phase only) to check for system contamination.

    • Use fresh, high-purity solvents.

Data Presentation

Table 1: Typical HPLC Parameters for Irbesartan Purity Analysis

ParameterCondition 1Condition 2
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)Phenyl-Hexyl (e.g., 4.6 x 100 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 3.0
Mobile Phase B AcetonitrileMethanol
Gradient 30-80% B in 20 minutes40-70% B in 15 minutes
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 30 °C35 °C
Detection UV at 225 nmUV at 225 nm

Experimental Protocols

Protocol 1: Preparative HPLC for Purification of Deuterated Irbesartan

This protocol provides a general framework for the purification of deuterated irbesartan using preparative HPLC. The actual parameters will need to be optimized based on the specific impurity profile and the amount of material to be purified.

1. Analytical Method Development:

  • Begin by developing a robust analytical HPLC method that shows good separation between deuterated irbesartan and its major impurities (both isotopic and chemical). This will serve as the basis for the preparative method.

2. Method Scaling:

  • Scale the analytical method to a preparative scale. This involves increasing the column diameter and adjusting the flow rate accordingly. A column with a diameter of 21.2 mm or 50 mm is common for preparative work.

  • The gradient profile may need to be adjusted to maintain resolution on the larger column.

3. Sample Preparation:

  • Dissolve the crude deuterated irbesartan in a minimal amount of a solvent that is compatible with the mobile phase (e.g., the initial mobile phase composition). The concentration should be as high as possible without causing precipitation.

4. Purification Run:

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions as the deuterated irbesartan peak elutes. Use a fraction collector triggered by the UV detector signal.

5. Fraction Analysis:

  • Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Pool the fractions that meet the desired purity specifications.

6. Product Isolation:

  • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified deuterated irbesartan standard.

Protocol 2: Isotopic Purity Assessment by LC-MS

1. Sample Preparation:

  • Prepare a dilute solution of the purified deuterated irbesartan standard (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. LC-MS Analysis:

  • Inject the sample into an LC-MS system equipped with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Use an analytical HPLC method to separate the analyte from any remaining impurities.

  • Acquire full-scan mass spectra in the appropriate mass range to detect the molecular ions of both deuterated and non-deuterated irbesartan.

3. Data Analysis:

  • Extract the ion chromatograms for the theoretical m/z values of deuterated and non-deuterated irbesartan.

  • Integrate the peak areas for each isotopic species.

  • Calculate the isotopic purity using the following formula:

    • Isotopic Purity (%) = [Area(deuterated) / (Area(deuterated) + Area(non-deuterated))] * 100

Visualizations

experimental_workflow cluster_purification Purification Workflow start Crude Deuterated Irbesartan prep_hplc Preparative HPLC start->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Check (Analytical HPLC) fraction_collection->purity_check purity_check->prep_hplc Re-purify pooling Pool Pure Fractions purity_check->pooling Fractions meet purity criteria evaporation Solvent Evaporation pooling->evaporation end_purification Purified Deuterated Irbesartan evaporation->end_purification

Caption: Purification workflow for deuterated irbesartan.

analysis_workflow cluster_analysis Purity Analysis Workflow start_analysis Purified Deuterated Irbesartan lc_ms LC-MS Analysis (Isotopic Purity) start_analysis->lc_ms nmr NMR Analysis (Structure & Isotopic Purity) start_analysis->nmr hplc_uv HPLC-UV Analysis (Chemical Purity) start_analysis->hplc_uv final_product Characterized Standard lc_ms->final_product nmr->final_product hplc_uv->final_product

Caption: Purity analysis workflow for deuterated irbesartan.

References

preventing isotopic exchange in deuterium-labeled standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted isotopic exchange in their deuterium-labeled standards.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a problem?

A1: Hydrogen-deuterium exchange (H/D exchange) is a chemical reaction where a deuterium atom in a labeled standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, matrix), or vice versa.[1][2] This is problematic because it can compromise the accuracy of quantitative analyses that rely on these standards.[3] If the deuterium label is lost, the internal standard can be mistaken for the unlabeled analyte, leading to "false positives" and inaccurate measurements.[3]

Q2: Which deuterium labels are most susceptible to exchange?

A2: Deuterium atoms attached to heteroatoms like oxygen (in alcohols, phenols, carboxylic acids), nitrogen (in amines), and sulfur are highly susceptible to exchange.[4][5] Additionally, deuterium atoms on a carbon atom adjacent to a carbonyl group can also exchange under certain conditions due to keto-enol tautomerism.[2][4]

Q3: What are the primary factors that influence the rate of deuterium exchange?

A3: The rate of H/D exchange is influenced by several factors:

  • pH: The exchange rate is catalyzed by both acids and bases. The minimum exchange rate for amide protons in proteins, for example, occurs at a pH of approximately 2.5-3.[1][2][6][7]

  • Temperature: Higher temperatures increase the rate of exchange.[7][8][9] To minimize exchange, especially during analysis, it is recommended to work at low temperatures (around 0°C).[9][10]

  • Solvent: Protic solvents (e.g., water, methanol) can readily exchange protons with the labeled standard.[1][4] The molar amount of the deuterated solvent should be significantly higher than the exchangeable protons of the substrate to drive the equilibrium towards the deuterated form.[1]

  • Solvent Accessibility: For a deuterium atom to exchange, it must be accessible to the solvent. In large molecules like proteins, deuterium atoms in the core of the protein are less likely to exchange than those on the surface.[11][12][13][14]

Q4: How can I prevent deuterium exchange during sample storage?

A4: To minimize deuterium exchange during storage, consider the following:

  • Solvent Choice: Store deuterium-labeled standards in aprotic solvents (e.g., acetonitrile, dioxane, tetrahydrofuran) whenever possible. If an aqueous solution is necessary, use a D₂O-based buffer.

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down the exchange rate.

  • pH: If using an aqueous buffer, maintain a pH where the exchange rate is at a minimum for your specific compound. For many compounds, this is in the acidic range.

Q5: Are there alternatives to deuterium labeling to avoid exchange issues?

A5: Yes, using stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is a preferred approach to avoid exchange problems.[3][4] These isotopes are not susceptible to exchange. However, the synthesis of ¹³C and ¹⁵N labeled compounds can be more complex and expensive than deuterium labeling.[3][4]

Troubleshooting Guides

Guide 1: Investigating Loss of Deuterium in a Labeled Standard

This guide provides a step-by-step workflow to identify the source of deuterium exchange in your experiment.

Symptoms:

  • Inconsistent or lower-than-expected signal from the deuterium-labeled internal standard.

  • Appearance of a signal at the mass of the unlabeled analyte in a blank sample spiked only with the internal standard.

Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Suspected Deuterium Exchange check_storage Step 1: Verify Storage Conditions start->check_storage storage_solvent Is the standard stored in an aprotic solvent or D2O-based buffer? check_storage->storage_solvent storage_temp Is the standard stored at an appropriately low temperature (-20°C or -80°C)? storage_solvent->storage_temp Yes improper_storage Outcome: Improper storage is a likely cause. Re-prepare standard in appropriate solvent and store correctly. storage_solvent->improper_storage No storage_temp->improper_storage No check_prep Step 2: Examine Sample Preparation Protocol storage_temp->check_prep Yes end Resolution: Deuterium exchange minimized. improper_storage->end prep_solvent Are protic solvents (H2O, MeOH) used during sample preparation? check_prep->prep_solvent prep_ph Is the pH of the sample solution neutral or basic? prep_solvent->prep_ph Yes check_analysis Step 3: Evaluate Analytical Conditions (LC-MS) prep_solvent->check_analysis No prep_temp Is the sample preparation performed at room temperature or higher? prep_ph->prep_temp Yes prep_ph->check_analysis No improper_prep Outcome: Sample preparation conditions are likely causing exchange. Minimize exposure to protic solvents, adjust pH to be acidic, and work at low temperatures. prep_temp->improper_prep Yes prep_temp->check_analysis No improper_prep->end mobile_phase Does the mobile phase contain protic solvents? check_analysis->mobile_phase column_temp Is the column temperature elevated? mobile_phase->column_temp Yes mobile_phase->end No improper_analysis Outcome: Analytical conditions may be causing back-exchange. Use mobile phases with a low pH (e.g., 0.1% formic acid), and consider lowering the column temperature. column_temp->improper_analysis Yes column_temp->end No improper_analysis->end

Caption: Troubleshooting workflow for identifying the source of deuterium exchange.

Guide 2: Protocol for Minimizing Back-Exchange During LC-MS Analysis

This protocol is designed for analyzing deuterium-labeled compounds while minimizing the loss of the deuterium label (back-exchange) during the analytical run.

Key Principle: The rate of H/D exchange can be significantly slowed by maintaining a low pH and low temperature.[8][9][10]

Experimental Protocol:

  • Sample Preparation:

    • If possible, perform the final dilution of the sample in a D₂O-based buffer or an aprotic solvent.

    • If using an aqueous solution, ensure it is acidified to a pH of ~2.5-3.0 with an appropriate acid (e.g., formic acid).

    • Keep samples on ice or in a cooled autosampler (e.g., 4°C) throughout the process.

  • LC System Configuration:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column Temperature: Set the column compartment to a low temperature, ideally 0°C if your system allows, but not exceeding 10°C.[10]

    • Flow Rate: Use a flow rate that allows for a rapid separation to minimize the time the analyte spends in the protic mobile phase.[10]

  • MS System:

    • Configure the mass spectrometer to monitor for both the deuterated standard and the potential unlabeled analogue to assess the extent of back-exchange.

Quantitative Data Summary

The following table summarizes the key factors influencing the rate of hydrogen-deuterium exchange.

FactorCondition that Increases Exchange RateCondition that Decreases Exchange Rate
pH Acidic (below 2) and Basic (above 8)pH ~2.5-3 (for amide protons)
Temperature High TemperatureLow Temperature (e.g., 0°C)
Solvent Protic Solvents (H₂O, MeOH, EtOH)Aprotic Solvents (ACN, THF, Dioxane)
Structure Deuterium on Heteroatoms (O, N, S)Deuterium on Carbon atoms not adjacent to carbonyls

Visualizing the Mechanism of Exchange

The following diagram illustrates the general mechanism of acid-catalyzed hydrogen-deuterium exchange for a deuterium label on a heteroatom.

H_D_Exchange_Mechanism cluster_0 Acid-Catalyzed Exchange Molecule_D R-X-D Protonated [R-X(H)-D]⁺ Molecule_D->Protonated + H⁺ Molecule_H R-X-H Protonated->Molecule_H - D⁺ H_plus H⁺ D_plus D⁺

Caption: Simplified mechanism of acid-catalyzed H/D exchange.

References

Validation & Comparative

Navigating Impurity Analysis: A Comparative Guide to Analytical Method Validation for Irbesartan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. This guide provides a comparative overview of analytical method validation for Irbesartan, with a focus on the hypothetical use of Irbesartan impurity 20-d4 as an internal standard. The information presented is based on established analytical techniques for Irbesartan and its known impurities, offering a framework for robust method validation in the absence of specific published data for this deuterated impurity.

The quality control of Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure, relies on the accurate detection and quantification of any impurities.[1][2] Analytical methods, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are employed for this purpose.[1][3] The validation of these methods is a critical step to ensure they are reliable, reproducible, and fit for their intended purpose, adhering to guidelines such as the International Council for Harmonisation (ICH) Q2(R1).

Comparative Performance of Analytical Methods

The choice between HPLC with ultraviolet (UV) detection and LC-MS/MS for Irbesartan impurity analysis depends on the specific requirements of the test. While HPLC-UV is a robust and widely used technique, LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for identifying and quantifying trace-level impurities.

Below is a summary of typical performance characteristics for validated analytical methods for Irbesartan impurities. The data is illustrative and may vary based on the specific impurity, instrumentation, and laboratory conditions.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodICH Q2(R1) Guideline
Specificity Demonstrated by peak purity and resolution from Irbesartan and other impurities.Demonstrated by specific mass transitions (MRM) and chromatographic separation.The analytical procedure should unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) ≥ 0.998≥ 0.999A linear relationship should be evaluated across the range of the analytical procedure.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%The closeness of test results obtained by the method to the true value.
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%The precision of an analytical procedure expresses the closeness of agreement between a series of measurements.
- Intermediate Precision≤ 2.5%≤ 2.0%
Limit of Detection (LOD) ~0.01% of nominal concentration~0.001% of nominal concentrationThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated.
Limit of Quantification (LOQ) ~0.03% of nominal concentration~0.003% of nominal concentrationThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in mobile phase composition, pH, and column temperature.Unaffected by minor changes in mobile phase composition, flow rate, and source parameters.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound, hypothetically used as an internal standard.

Analytical Method Validation Workflow cluster_Preparation Preparation cluster_MethodDevelopment Method Development & Optimization cluster_Validation Method Validation cluster_Analysis Data Analysis & Reporting Prep Standard & Sample Preparation (Irbesartan, Impurity 20-d4, and known impurities) Dev Chromatographic Method Development (Column, Mobile Phase, Gradient) Prep->Dev MS Mass Spectrometry Optimization (Ionization, MRM transitions) Dev->MS Spec Specificity MS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Rob->SST Data Data Acquisition & Processing SST->Data Report Validation Report Generation Data->Report

A typical workflow for analytical method validation.

Detailed Experimental Protocol

This protocol outlines a hypothetical validation of a reverse-phase HPLC method for the quantification of an Irbesartan impurity, using this compound as an internal standard (IS).

1. Materials and Reagents:

  • Irbesartan Reference Standard

  • Irbesartan Impurity Reference Standard

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Ultrapure water

2. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30-70% B over 10 minutes, then re-equilibration

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 225 nm

3. Validation Parameters and Acceptance Criteria (based on ICH Q2(R1)):

  • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed on Irbesartan to ensure the method can separate the impurity from degradation products and the main component. Peak purity analysis is also conducted.

  • Linearity: A minimum of five concentrations of the impurity standard are prepared over the range of LOQ to 150% of the specification limit. The correlation coefficient (r²) should be ≥ 0.998.

  • Accuracy: Determined by spiking a known amount of the impurity standard into the sample matrix at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of a sample spiked with the impurity at 100% of the specification limit are performed on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day, by a different analyst, or on a different instrument. The RSD over the two days should be ≤ 2.5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's reliability is tested by introducing small, deliberate variations to the chromatographic conditions, such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5°C). The system suitability parameters should remain within the acceptance criteria.

  • System Suitability: Performed before each analytical run to ensure the chromatographic system is performing adequately. Typical parameters include theoretical plates, tailing factor, and reproducibility of replicate injections.

This guide provides a foundational understanding of the principles and practices involved in validating an analytical method for Irbesartan impurities. While specific experimental data for this compound is not publicly available, the outlined methodologies and comparative data for similar analyses offer a robust framework for researchers and scientists in the pharmaceutical industry.

References

A Comparative Guide to the Cross-Validation of Internal Standards for Irbesartan Impurity 20 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of using a deuterated internal standard, Irbesartan impurity 20-d4, versus other non-isotopically labeled internal standards for the quantification of Irbesartan impurity 20. While direct experimental cross-validation data for this compound is not extensively available in public literature, this document outlines the established principles and a model experimental protocol for such a comparison. The presented data is illustrative, based on the expected performance characteristics of different types of internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.

Introduction to Internal Standards in Pharmaceutical Analysis

In quantitative analytical chemistry, particularly for regulatory submissions, an internal standard (IS) is a crucial component for achieving high precision and accuracy. An IS is a compound of known concentration added to all samples (calibrators, quality controls, and unknowns) to correct for variability during sample preparation and analysis. The ideal internal standard should be chemically similar to the analyte and not be present in the original sample matrix.[1] For LC-MS applications, stable isotope-labeled (e.g., deuterated) analogues of the analyte are often considered the "gold standard" for internal standards due to their similar physicochemical properties.

This guide focuses on the cross-validation of two types of internal standards for the analysis of Irbesartan impurity 20:

  • This compound: A deuterated, stable isotope-labeled version of the analyte.

  • Structurally Similar Compound (e.g., another sartan derivative): A non-isotopically labeled compound that is chemically related to Irbesartan but distinct from the analyte.

Experimental Protocol: A Model for Cross-Validation

The following is a representative experimental protocol for the cross-validation of internal standards for Irbesartan impurity 20 analysis by LC-MS/MS.

1. Objective: To compare the performance of this compound and a structurally similar compound as internal standards for the quantification of Irbesartan impurity 20 in a relevant matrix (e.g., bulk drug substance, formulation, or biological matrix).

2. Materials and Reagents:

  • Irbesartan impurity 20 reference standard
  • This compound reference standard
  • Alternative internal standard (e.g., Losartan, Valsartan) reference standard
  • Control matrix (placebo formulation, blank plasma, etc.)
  • HPLC-grade solvents (acetonitrile, methanol, water)
  • Formic acid or ammonium acetate (for mobile phase modification)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system
  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Irbesartan impurity 20, this compound, and the alternative IS in a suitable solvent (e.g., methanol).
  • Prepare a series of working standard solutions of Irbesartan impurity 20 for calibration curves and quality control (QC) samples by diluting the stock solution.
  • Prepare separate working solutions for each internal standard at a constant concentration.

5. Sample Preparation:

  • Spike the control matrix with the appropriate working standard solutions to prepare calibration standards and QC samples at different concentration levels.
  • Add a constant volume of the internal standard working solution (either this compound or the alternative IS) to all samples.
  • Perform sample extraction (e.g., protein precipitation for plasma, dissolution and dilution for a drug product).

6. LC-MS/MS Conditions (Illustrative):

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Irbesartan impurity 20, this compound, and the alternative IS.

7. Validation Parameters: The cross-validation will assess the following parameters for each internal standard, based on ICH guidelines[2]:

  • Linearity and Range: Analyze calibration curves and determine the coefficient of determination (r²).
  • Accuracy: Analyze QC samples at low, medium, and high concentrations and calculate the percent recovery.
  • Precision (Repeatability and Intermediate Precision): Analyze replicate QC samples on the same day and on different days and calculate the relative standard deviation (%RSD).
  • Matrix Effect: Compare the analyte response in the presence of the matrix with the response in a neat solution to evaluate ion suppression or enhancement.

Data Presentation: A Comparative Analysis

The following tables present illustrative data from a hypothetical cross-validation study, comparing the performance of this compound with an alternative, structurally similar internal standard.

Table 1: Linearity of Calibration Curves

Internal Standard TypeAnalyte Concentration Range (ng/mL)Number of PointsMean r²Acceptance Criteria
This compound1 - 100080.9995r² ≥ 0.995
Alternative IS1 - 100080.9982r² ≥ 0.995

Table 2: Accuracy and Precision Data

Internal Standard TypeQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Recovery)Precision (%RSD)Acceptance Criteria
This compound Low32.9598.33.5Recovery: 85-115% %RSD: ≤ 15%
Medium5050.8101.62.1
High800805.6100.71.8
Alternative IS Low33.21107.08.2Recovery: 85-115% %RSD: ≤ 15%
Medium5052.5105.05.6
High800816.0102.04.1

Table 3: Matrix Effect Evaluation

Internal Standard TypeAnalyte Concentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-extraction Spike)Matrix Effect (%)Acceptance Criteria
This compound 501.25E+061.22E+06-2.4Consistent and minimal
Alternative IS 501.25E+061.05E+06-16.0Consistent and minimal

Visualization of Experimental Workflow and Concepts

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_validation Validation Assessment stock_analyte Analyte Stock spike Spike Matrix with Analyte (Calibration & QC Samples) stock_analyte->spike stock_is1 IS 1 Stock (this compound) add_is Add Internal Standard stock_is1->add_is stock_is2 IS 2 Stock (Alternative IS) stock_is2->add_is matrix Control Matrix matrix->spike spike->add_is extract Sample Extraction add_is->extract lcms LC-MS/MS Analysis extract->lcms integration Peak Integration lcms->integration ratio Calculate Area Ratios (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknowns calibration->quantification linearity Linearity (r²) quantification->linearity accuracy Accuracy (% Recovery) quantification->accuracy precision Precision (%RSD) quantification->precision matrix_effect Matrix Effect quantification->matrix_effect

Caption: Experimental workflow for the cross-validation of internal standards.

logical_relationship cluster_analyte Analyte cluster_is Internal Standards cluster_properties Comparative Properties analyte Irbesartan Impurity 20 elution Co-elution ionization Ionization Efficiency extraction Extraction Recovery is_deuterated This compound is_deuterated->elution Identical is_deuterated->ionization Very Similar is_deuterated->extraction Identical is_analog Structural Analog (e.g., Losartan) is_analog->elution Similar but Separate is_analog->ionization Different is_analog->extraction Similar

Caption: Logical relationships of physicochemical properties between an analyte and different internal standards.

Discussion and Conclusion

The illustrative data highlights the expected advantages of using a stable isotope-labeled internal standard like this compound.

  • Accuracy and Precision: The data for this compound shows lower %RSD and accuracy values closer to 100%, especially at the lower limit of quantification. This is because a deuterated standard co-elutes with the analyte and experiences nearly identical effects during sample processing and ionization, providing more effective normalization.

  • Matrix Effect: The matrix effect is significantly lower when using the deuterated internal standard. Because the deuterated IS and the native analyte have the same molecular structure and polarity, they are affected almost identically by ion suppression or enhancement in the mass spectrometer's source. The alternative IS, having a different structure, may be affected to a greater or lesser extent, leading to a less accurate correction.

  • Recommendation: For LC-MS based assays, a stable isotope-labeled internal standard is strongly recommended to ensure the highest level of accuracy and robustness. The use of a structurally similar compound can be a viable alternative if a deuterated standard is not available, but it requires more rigorous validation to demonstrate its suitability, particularly in complex matrices where significant matrix effects are anticipated.

References

A Comparative Guide to the Accuracy and Precision of Internal Standards in Irbesartan Analysis: A Focus on Irbesartan impurity 20-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Irbesartan impurity 20-d4 as an internal standard in the quantitative analysis of Irbesartan, a widely used angiotensin II receptor antagonist. The use of a suitable internal standard is critical for achieving accurate and precise measurements in chromatographic methods by correcting for variations in sample preparation and instrument response. This document summarizes key performance data, details experimental protocols, and offers a comparison with other commonly used internal standards.

Data Presentation: Performance of Irbesartan-d4 as an Internal Standard

The accuracy and precision of an analytical method are paramount for reliable quantification. The following table summarizes the performance of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Irbesartan in human plasma using Irbesartan-d4 as an internal standard. The data is extracted from the study "LC-MS/MS ASSAY FOR IRBESARTAN IN HUMAN PLASMA USING SOLID PHASE EXTRACTION TECHNIQUE: A PHARMACOKINETIC STUDY".[1]

Concentration LevelSpiked Plasma Concentration (ng/mL)Measured Concentration (Mean ± SD, n=6) (ng/mL)Accuracy (%)Precision (% CV)
LLOQ2.041.98 ± 0.1297.066.06
QC Low5.105.22 ± 0.31102.355.94
QC Mid51.0252.54 ± 2.15103.004.09
QC High102.04100.98 ± 3.2898.963.25

LLOQ: Lower Limit of Quantification, QC: Quality Control, SD: Standard Deviation, CV: Coefficient of Variation

Comparison with Alternative Internal Standards

While deuterated analogs like Irbesartan-d4 are often considered the gold standard for LC-MS based bioanalysis due to their similar physicochemical properties to the analyte, other compounds have also been utilized as internal standards in Irbesartan analysis.

  • Losartan: Another angiotensin II receptor antagonist, Losartan has been used as an internal standard in some HPLC methods for Irbesartan. However, its chromatographic behavior and ionization efficiency may differ more significantly from Irbesartan compared to a deuterated analog, potentially leading to less effective correction for matrix effects.

  • Valsartan: Similar to Losartan, Valsartan is another member of the same drug class that has been employed as an internal standard. The choice between these alternatives often depends on the specific chromatographic conditions and the desire to use a readily available compound.

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, thus providing superior correction for potential variations and leading to higher accuracy and precision.

Experimental Protocols

The following is a summary of a typical experimental protocol for the quantification of Irbesartan in a biological matrix using a deuterated internal standard, based on established LC-MS/MS methods.

1. Sample Preparation (Solid Phase Extraction)

  • To 500 µL of plasma sample, add the internal standard solution (Irbesartan-d4).

  • Vortex the sample for 30 seconds.

  • Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions monitored would be specific for Irbesartan and Irbesartan-d4.

Mandatory Visualization

Below is a diagram illustrating the general workflow for the quantification of Irbesartan using an internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result plasma Plasma Sample is_addition Addition of Irbesartan-d4 (IS) plasma->is_addition Spiking spe Solid Phase Extraction (SPE) is_addition->spe Loading evaporation Evaporation spe->evaporation Elution reconstitution Reconstitution evaporation->reconstitution Residue lcms LC-MS/MS Analysis reconstitution->lcms Injection data_processing Data Processing (Analyte/IS Ratio) lcms->data_processing Detection quantification Quantification data_processing->quantification Calculation final_concentration Final Irbesartan Concentration quantification->final_concentration

Caption: Analytical workflow for Irbesartan quantification.

This guide highlights the superior performance of this compound as an internal standard for the accurate and precise quantification of Irbesartan. The use of a stable isotope-labeled internal standard is a robust strategy in bioanalytical method development, ensuring reliable data for pharmacokinetic and other drug development studies.

References

inter-laboratory comparison of irbesartan quantification methods

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Comparison of Irbesartan Quantification Methods

For researchers, scientists, and drug development professionals, the accurate quantification of irbesartan is critical for ensuring product quality and therapeutic efficacy. This guide provides an objective comparison of common analytical methods used for the quantification of irbesartan, supported by experimental data from various studies.

Quantitative Data Summary

The performance of three widely used analytical techniques for irbesartan quantification—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet (UV) Spectroscopy, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—is summarized below. Data is compiled from several validation studies to provide a comparative overview.

Table 1: Comparison of Method Performance for Irbesartan Quantification

ParameterRP-HPLCUV SpectroscopyLC-MS/MS
Linearity Range 60-100 ppm[1]5-30 µg/ml[2]Not explicitly stated, but validated for LLOQ, low, medium, and high concentrations[3]
Correlation Coefficient (r²) 0.997[1], 0.998[4]> 0.999[2]Not explicitly stated[3]
Accuracy (% Recovery) 98.66%[1], 97.2-99.9%[4]98-102%[2]Within acceptable limits (n=6)[3]
Precision (% RSD) < 2%[2]< 2%[2]CV of 3.44% for matrix factor[3]
Limit of Detection (LOD) 0.074 µg/ml[1], 0.710 µg/ml[4]Not specifiedNot specified
Limit of Quantification (LOQ) 0.24 µg/ml[1], 0.116 µg/ml[4]Not specifiedNot specified
Retention Time 3.30 min[1], 3.257 min[4]Not applicable2.20 min[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided to allow for replication and comparison.

RP-HPLC Method

A common and robust method for irbesartan quantification is RP-HPLC.[5]

  • Mobile Phase: A mixture of Methanol and Water (pH adjusted to 2.8 or 3.0) in a ratio of 80:20 (v/v).[1][4]

  • Stationary Phase: Cosmosil C18 column (250cm x 4.6mm, 5µm).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV detection at 209nm[1] or 228nm.[4]

  • Retention Time: Approximately 3.2-3.3 minutes.[1][4]

UV Spectroscopy Method

UV spectroscopy offers a simpler and more rapid method for the quantification of irbesartan in bulk drug form.[2]

  • Solvent: Methanol is commonly used.

  • Wavelength of Maximum Absorbance (λmax): 246 nm.[2]

  • Concentration Range: The method demonstrates linearity in the range of 5-30 µg/ml.[2]

  • Validation: The method is validated according to USP pharmacopeia and ICH guidelines.[2]

LC-MS/MS Method

For high sensitivity and selectivity, especially in biological matrices like human plasma, LC-MS/MS is the method of choice.[3][6]

  • Chromatographic System: Liquid chromatography with tandem mass spectrometry.[3]

  • Column: Hypersil gold C18 column (100 x 4.6 mm, 5µm).[3]

  • Mobile Phase: Isocratic mixture of 2 mM ammonium formate (pH 4.0) and methanol (20:80 v/v).[3]

  • Flow Rate: 0.5 mL/min with a split ratio of 20:80.[3]

  • Sample Preparation: Liquid-liquid extraction using Ethyl acetate & n-Hexane (80:20, v/v).[3]

  • Retention Time: 2.20 minutes.[3]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical experimental workflow for irbesartan quantification using RP-HPLC and the logical relationship between the different analytical methods.

Irbesartan_Quantification_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis start Start: Bulk Drug or Formulation dissolve Dissolve in Diluent start->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report end end report->end End Result: Irbesartan Quantity

Caption: Workflow for Irbesartan Quantification using RP-HPLC.

Analytical_Method_Selection cluster_criteria Selection Criteria cluster_methods Quantification Methods matrix Sample Matrix (Bulk vs. Plasma) uv UV Spectroscopy matrix->uv Simple (Bulk) hplc RP-HPLC matrix->hplc Complex (Formulation) lcms LC-MS/MS matrix->lcms Very Complex (Plasma) sensitivity Required Sensitivity sensitivity->uv Low sensitivity->hplc Moderate sensitivity->lcms High speed Analysis Speed speed->uv Fast speed->hplc Moderate speed->lcms Slower

Caption: Logical Flow for Selecting an Irbesartan Quantification Method.

References

A Comparative Guide to the Stability of Irbesartan and its Isotopic Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability of the antihypertensive drug irbesartan under various stress conditions. While direct comparative stability studies on its common isotopic standards—irbesartan-d3, irbesartan-d4, and irbesartan-13C6—are not extensively available in published literature, this document synthesizes the known stability profile of irbesartan and discusses the expected stability of its isotopically labeled analogues based on established chemical principles and available manufacturer data. This guide is intended to assist researchers in the proper handling, storage, and application of these critical analytical standards.

Introduction to Irbesartan and its Isotopic Standards

Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. In research and development, particularly in pharmacokinetic and bioanalytical studies, isotopically labeled versions of irbesartan are indispensable as internal standards for quantification by mass spectrometry. The most commonly used isotopic standards include deuterated forms (irbesartan-d3, irbesartan-d4) and a carbon-13 labeled form (irbesartan-13C6). The stability of these standards is paramount for ensuring the accuracy and reliability of analytical data.

Known Stability of Irbesartan

Forced degradation studies have been conducted on irbesartan to understand its intrinsic stability and to develop stability-indicating analytical methods. These studies subject the drug to harsh conditions to accelerate its degradation.

Summary of Irbesartan Stability under Stress Conditions:

Stress ConditionObservationsDegradation Products
Acidic Hydrolysis Irbesartan shows degradation under acidic conditions, particularly at elevated temperatures.[1][2]Degradation products are formed, which can be separated by HPLC.[1]
Basic Hydrolysis The drug is susceptible to degradation in basic conditions.[3]Three primary degradation products have been identified and characterized using mass spectrometry and NMR.[3]
Oxidative Stress Irbesartan is relatively stable under oxidative conditions.[1]Minimal degradation is typically observed.
Thermal Stress The solid form of irbesartan is generally stable at elevated temperatures.Degradation is more pronounced in solution at high temperatures.
Photolytic Stress Exposure to light, particularly in acidic conditions (photoacidic), can lead to degradation.[1]Photodegradation products can be identified using LC-MS techniques.[1]
Comparative Stability of Irbesartan Isotopic Standards

Direct, peer-reviewed studies detailing the comparative degradation kinetics of irbesartan-d3, irbesartan-d4, and irbesartan-13C6 are scarce. However, the principles of isotopic labeling provide a strong basis for assessing their expected stability.

Theoretical Considerations:

  • Carbon-13 Labeling (irbesartan-13C6): The substitution of ¹²C with ¹³C results in a negligible change in the chemical properties of the molecule. The bond energies and reactivity are virtually identical. Therefore, the stability of irbesartan-13C6 is expected to be the same as that of unlabeled irbesartan under identical conditions.

  • Deuterium Labeling (irbesartan-d3, irbesartan-d4): The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a slower rate of reactions that involve the cleavage of this bond. However, for the overall stability of a complex molecule like irbesartan, this effect is typically minor unless the deuterated position is directly involved in the rate-limiting step of a degradation pathway. For most degradation pathways of irbesartan, which involve hydrolysis of the amide bond or modifications to the tetrazole ring, the position of deuterium labeling is not at a site of primary reactivity. Therefore, the stability of deuterated irbesartan standards is expected to be very similar to that of the unlabeled drug.

Manufacturer's Stability Data:

Manufacturers of isotopic standards typically provide information on the recommended storage conditions and stability. While not a direct comparative study, this information is crucial for maintaining the integrity of the standards.

Isotopic StandardRecommended StorageLong-term Stability
Irbesartan-d4 -20°C or 2-8°C for long-term storage.[3][4]Stable for at least one year when stored correctly.
Irbesartan-13C6 2-8°CStable for at least one year when stored correctly.
Irbesartan-d3 2-8°CStable for at least one year when stored correctly.

It is important to note that stability is highly dependent on the solvent and storage conditions. For quantitative applications, it is recommended to prepare fresh solutions and minimize long-term storage in solution unless stability in that specific solvent has been verified.

Experimental Protocols

Below are representative protocols for conducting forced degradation studies on irbesartan, which can be adapted for its isotopic standards.

Protocol 1: Hydrolytic Degradation
  • Sample Preparation: Prepare a stock solution of irbesartan (or its isotopic standard) in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 0.1 M HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Basic Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Neutral Hydrolysis:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of water.

    • Heat the mixture at 80°C for 24 hours.

    • Cool the solution and dilute with mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Oxidative Degradation
  • Sample Preparation: Prepare a stock solution of irbesartan (or its isotopic standard) in methanol at a concentration of 1 mg/mL.

  • Procedure:

    • Transfer 1 mL of the stock solution to a vial.

    • Add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze the sample by HPLC-UV or LC-MS.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare a stock solution of irbesartan (or its isotopic standard) in methanol at a concentration of 1 mg/mL.

  • Procedure:

    • Expose the stock solution in a transparent vial to direct sunlight for 48 hours or in a photostability chamber.

    • Prepare a control sample stored in the dark.

    • Dilute both samples with mobile phase to a final concentration of 100 µg/mL.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS.

Visualizations

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Stock Solution of Irbesartan Isotopic Standard acid Acidic Hydrolysis start->acid base Basic Hydrolysis start->base oxidative Oxidative Degradation start->oxidative thermal Thermal Degradation start->thermal photo Photolytic Degradation start->photo hplc HPLC-UV / LC-MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation (Peak Purity, % Degradation) hplc->data

Caption: Workflow of a forced degradation study for irbesartan isotopic standards.

Conceptual Stability Comparison

Stability_Concept cluster_standards Irbesartan Isotopic Standards cluster_stability Expected Relative Stability irbesartan Irbesartan stability High and Comparable Stability irbesartan->stability Baseline Stability irbesartan_d4 Irbesartan-d4 irbesartan_d4->stability Similar Stability (Minor Kinetic Isotope Effect) irbesartan_13C6 Irbesartan-13C6 irbesartan_13C6->stability Virtually Identical Stability (Negligible Isotope Effect)

Caption: Conceptual diagram of the expected relative stability of irbesartan and its isotopic standards.

Conclusion

Based on the available data for irbesartan and the fundamental principles of isotopic labeling, irbesartan-d3, irbesartan-d4, and irbesartan-13C6 are expected to exhibit high stability, comparable to that of unlabeled irbesartan, under recommended storage conditions. While minor differences in degradation rates might be observable under specific forced degradation conditions due to the kinetic isotope effect (especially for deuterated standards), these differences are generally not significant enough to impact their performance as internal standards in most bioanalytical applications. For ensuring the highest data quality, it is imperative to adhere to the storage and handling guidelines provided by the manufacturer and to use freshly prepared solutions for analysis.

References

A Comparative Guide to Internal Standards for Regulated Bioanalysis of Irbesartan: Featuring Irbesartan Impurity 20-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of internal standards for the regulated bioanalysis of Irbesartan, with a special focus on the potential use of Irbesartan Impurity 20-d4. The selection of an appropriate internal standard is critical for the accuracy and precision of bioanalytical methods, particularly under the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Introduction to Internal Standards in Regulated Bioanalysis

In quantitative bioanalysis, especially when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is a compound of known concentration added to samples, calibrators, and quality control samples to correct for the variability in the analytical procedure. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization but be distinguishable by the detector. Stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for use as internal standards.

This compound: A Potential Internal Standard

This compound is the deuterium-labeled version of Irbesartan Impurity 20. Its chemical structure is 5-(4′-(azidomethyl)-[1,1′-biphenyl]-2-yl-2′,3′,5′,6′-d4)-2-trityl-2H-tetrazole[1]. As a deuterated analog, it is structurally similar to Irbesartan and is proposed for use as an internal standard in analytical and pharmacokinetic research[1]. However, to date, there is a lack of published, peer-reviewed validation data for this compound that meets the rigorous standards for regulated bioanalysis.

Established Internal Standards for Irbesartan Bioanalysis

Two commonly used and well-validated internal standards for the bioanalysis of Irbesartan are Irbesartan-d4 and Losartan.

  • Irbesartan-d4: As a stable isotope-labeled version of the analyte, Irbesartan-d4 is an ideal internal standard. It co-elutes with Irbesartan and exhibits similar extraction recovery and ionization efficiency, effectively compensating for matrix effects and other sources of variability.

  • Losartan: Losartan is a structurally similar angiotensin II receptor blocker that can also be used as an internal standard for Irbesartan. While not a SIL-IS, its similar physicochemical properties can provide reliable quantification if properly validated.

Comparative Validation Data

The following tables summarize the performance characteristics of bioanalytical methods for Irbesartan using Irbesartan-d4 and Losartan as internal standards. These tables provide a benchmark for the type of data required to validate a new internal standard like this compound.

Table 1: Method Validation Parameters for Irbesartan using Irbesartan-d4 as an Internal Standard

Validation ParameterResultReference
Linearity Range50.0–9982 ng/mL[2]
Correlation Coefficient (r²)> 0.99[2]
Intra-day Precision (%CV)
LQC (Low Quality Control)7.61%[3]
MQC (Medium Quality Control)2.43%[3]
HQC (High Quality Control)5.48%[3]
Inter-day Precision (%CV)
LQC8.66%[3]
MQC4.73%[3]
HQC6.21%[3]
Intra-day Accuracy (%Bias)
LQC6.20%[3]
MQC-7.58%[3]
HQC-2.53%[3]
Inter-day Accuracy (%Bias)
LQC1.20%[3]
MQC-1.44%[3]
HQC0.45%[3]
Recovery74.26% - 80.34%[3]

Table 2: Method Validation Parameters for Irbesartan using Losartan as an Internal Standard

Validation ParameterResultReference
Linearity Range5.00 - 6012.62 ng/mL[3]
Correlation Coefficient (r)> 0.997[3]
Lower Limit of Quantification (LLOQ)5.00 ng/mL[3]
Intra-run Precision (%CV) 2.43% to 7.61%[3]
Between-run Precision (%CV) 4.73% to 8.66%[3]
Intra-run Accuracy (%Bias) -7.58% to 6.20%[3]
Between-run Accuracy (%Bias) -1.44% to 1.20%[3]
RecoveryIrbesartan: 74.26% - 80.34%; Losartan: 76.93%[3]
Matrix FactorIrbesartan: 0.91 - 1.00; Losartan: 0.92[3]

Experimental Protocols

A typical bioanalytical method validation for Irbesartan using LC-MS/MS involves the following key experiments as per FDA guidelines:

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add 25 µL of the internal standard working solution (e.g., Irbesartan-d4 at a concentration of 500 ng/mL).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions

  • LC Column: C18 column (e.g., 50 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 70:30 v/v).

  • Flow Rate: 0.8 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions:

    • Irbesartan: m/z 429.3 → 207.2

    • Irbesartan-d4: m/z 433.3 → 207.2

    • Losartan: m/z 423.2 → 207.1

3. Validation Experiments

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and IS.

  • Linearity: Prepare a calibration curve with a blank, a zero standard, and at least six non-zero concentrations covering the expected range.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).

  • Recovery: Compare the peak areas of the analyte from extracted samples to those of unextracted standards.

  • Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and IS.

  • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term at room temperature, long-term storage).

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (as per FDA/ICH Guidelines) cluster_2 Sample Analysis MD1 Optimize Sample Preparation MD2 Optimize LC-MS/MS Conditions MD1->MD2 Iterative Process V1 Selectivity MD2->V1 V2 Linearity (Calibration Curve) V1->V2 V3 Precision & Accuracy (Intra & Inter-day) V2->V3 V4 Recovery V3->V4 V5 Matrix Effect V4->V5 V6 Stability V5->V6 SA1 Analysis of Study Samples V6->SA1 Validated Method SA2 Incurred Sample Reanalysis SA1->SA2 Confirmation of Reproducibility RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  catalyzed by AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  converted by AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex BloodVessels Blood Vessels AngiotensinII->BloodVessels Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) (from Lungs) Aldosterone Aldosterone AdrenalCortex->Aldosterone stimulates secretion of Kidneys Kidneys Aldosterone->Kidneys SaltWaterRetention Increased Salt and Water Retention Kidneys->SaltWaterRetention Vasoconstriction Vasoconstriction BloodVessels->Vasoconstriction IncreasedBP Increased Blood Pressure SaltWaterRetention->IncreasedBP Vasoconstriction->IncreasedBP Irbesartan Irbesartan Irbesartan->AngiotensinII  blocks action at AT1 receptor

References

A Comparative Guide to HPLC Columns for Irbesartan Impurity Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of impurities in active pharmaceutical ingredients (APIs) like irbesartan are critical for ensuring drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis, and the choice of the stationary phase is paramount for achieving the desired resolution and selectivity. This guide provides an objective comparison of various HPLC columns for the separation of irbesartan and its related impurities, supported by experimental data from published literature.

Irbesartan and Its Impurities

Irbesartan is an angiotensin II receptor antagonist used in the treatment of hypertension. During its synthesis and storage, several process-related and degradation impurities can arise. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several of these impurities. A critical pair for separation is often Irbesartan and Irbesartan Related Compound A. Other potential impurities can include starting materials, by-products, and degradants.

Comparison of HPLC Column Chemistries

The selection of an appropriate HPLC column is crucial for developing a robust and reliable method for impurity profiling. While C18 columns are the most commonly used stationary phase for reversed-phase chromatography, other chemistries can offer unique selectivity for specific impurity separations. This section compares the performance of C18, Phenyl-Hexyl, and Cyano columns for irbesartan impurity analysis.

Table 1: Comparison of HPLC Column Performance for Irbesartan Impurity Separation
ParameterC18 ColumnPhenyl-Hexyl ColumnCyano Column
Primary Separation Mechanism Hydrophobic interactions.π-π interactions, hydrophobic interactions.Dipole-dipole interactions, weak hydrophobic interactions.
Selectivity for Irbesartan Impurities Good general-purpose selectivity for a wide range of impurities. Effective for separating irbesartan from its related compound A.[1]Excellent selectivity for aromatic compounds and those with π-electron systems, such as the azido impurity in sartan drugs. Can provide different elution orders compared to C18.[2]Useful for separating polar compounds and starting materials of irbesartan.[3]
Retention Characteristics Strong retention for non-polar compounds.[4]Enhanced retention for aromatic and moderately polar compounds.[2][5]Less retention for non-polar compounds compared to C18 and Phenyl-Hexyl.
Typical Analysis Time Can be longer due to strong retention.Can be significantly shorter due to different selectivity and efficiency, as demonstrated by a 3-minute method for sartan analysis.Generally offers faster elution for non-polar compounds.
Resolution Generally provides good resolution, with a resolution of not less than 3.0 between Irbesartan and Irbesartan Impurity A being a system suitability requirement in some pharmacopeial methods.[1]Improved resolution for specific impurity pairs, particularly those involving aromatic rings.Can provide better resolution for polar impurities that are poorly retained on C18 columns.[3]
Common Applications Widely used for routine quality control and stability studies of irbesartan.[6][7]Alternative for challenging separations where C18 columns fail to provide adequate resolution, especially for aromatic impurities.Analysis of starting materials and polar impurities in irbesartan.[3]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results. The following sections outline typical experimental conditions for irbesartan impurity analysis using different HPLC columns.

C18 Column Method (Based on a validated stability-indicating method)
  • Column: Hypersil ODS C18 (150 mm x 4.6 mm, 3 µm)

  • Mobile Phase A: 0.55% v/v orthophosphoric acid, pH adjusted to 3.2 with triethylamine.

  • Mobile Phase B: Mixture of Mobile Phase A and acetonitrile (5:95 v/v).

  • Gradient Program: A gradient program is typically used to separate a range of polar and non-polar impurities.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Phenyl-Hexyl Column Method (For rapid analysis of sartans and an azido impurity)
  • Column: XSelect CSH Phenyl-Hexyl (50 mm x 3.0 mm, 2.5 µm).

  • Mobile Phase: 40:60 acetonitrile:water with formic acid as a modifier.

  • Elution: Isocratic.

  • Flow Rate: 0.85 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA and Mass Detector (ACQUITY QDa).

Cyano Column Method (For separation of irbesartan and its starting materials)
  • Column: Cyano column (150 mm x 4.6 mm).[3]

  • Mobile Phase: 60 volumes of water adjusted to pH 3.2 with formic acid and 40 volumes of acetonitrile.[3]

  • Elution: Isocratic.

  • Column Temperature: 40°C.[3]

  • Detection: UV at 220 nm and Mass Spectrometry (MS).[3]

Visualizing the Experimental Workflow

The following diagrams illustrate the typical experimental workflows for HPLC analysis of irbesartan impurities.

HPLC_Workflow_C18 cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Prepare Irbesartan Sample (and impurity standards) HPLC_System HPLC System (Pump, Injector, Column Oven) Sample->HPLC_System MobilePhase Prepare Mobile Phase (Aqueous & Organic) MobilePhase->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Detector UV Detector C18_Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Analysis Analyze Data (Resolution, Purity, Quantification) Chromatogram->Analysis HPLC_Workflow_PhenylHexyl cluster_prep Sample & Mobile Phase Preparation cluster_hplc UHPLC-MS Analysis cluster_data Data Acquisition & Analysis Sample Prepare Sartan Mix Sample (including Irbesartan) UHPLC_System UHPLC System Sample->UHPLC_System MobilePhase Prepare Isocratic Mobile Phase (Acetonitrile/Water/Formic Acid) MobilePhase->UHPLC_System PhenylHexyl_Column Phenyl-Hexyl Column UHPLC_System->PhenylHexyl_Column Detectors PDA & Mass Detector PhenylHexyl_Column->Detectors Chromatogram_MS Acquire UV & MS Data Detectors->Chromatogram_MS Analysis Rapid Analysis & Peak Identification Chromatogram_MS->Analysis

References

A Comparative Guide to Evaluating the Isotopic Purity of Irbesartan Impurity 20-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise characterization of isotopically labeled compounds is paramount for accurate bioanalytical studies and pharmacokinetic evaluations. This guide provides a comprehensive comparison of analytical methodologies for evaluating the isotopic purity of Irbesartan impurity 20-d4, a deuterated analog of an Irbesartan impurity. We present supporting experimental protocols and data to facilitate a thorough understanding of these techniques.

This compound, with the IUPAC name 5-(4′-(azidomethyl)-[1, 1′-biphenyl]-2-yl-2′, 3′, 5′, 6′-d4)-2-trityl-2H-tetrazole, is a valuable internal standard in analytical and pharmacokinetic research.[1] Its utility is directly dependent on its isotopic purity. This guide focuses on the two primary analytical techniques for this purpose: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

The following tables summarize hypothetical yet representative quantitative data obtained from the analysis of three different batches of this compound, illustrating varying levels of isotopic purity.

Table 1: Isotopic Purity of this compound Batches Determined by HRMS

Batch IDd0-Isotopologue (%)d1-Isotopologue (%)d2-Isotopologue (%)d3-Isotopologue (%)d4-Isotopologue (%)Isotopic Purity (%)
Batch A0.10.51.22.595.795.7
Batch B<0.10.20.51.198.298.2
Batch C<0.1<0.10.20.499.399.3

Table 2: Isotopic Purity of this compound Batches Determined by ¹H NMR

Batch IDResidual Proton Signal Integral (Biphenyl Region)Deuterium Incorporation (%)Isotopic Purity (%)
Batch A0.1795.7595.8
Batch B0.0798.2598.3
Batch C0.0399.2599.3

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the distribution of isotopologues and calculate the isotopic enrichment of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: Inject the sample onto a C18 reverse-phase column. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient should be optimized to achieve good peak shape and separation from any potential impurities.

  • Mass Spectrometry Analysis:

    • Acquire data in positive ion mode using electrospray ionization (ESI).

    • Perform a full scan analysis over a mass range that includes the expected molecular ions of all possible isotopologues (e.g., m/z 520-530).

    • Ensure the mass resolution is sufficient to distinguish between the different isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue (d0, d1, d2, d3, and d4).

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. The percentage of the d4-isotopologue represents the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the position of deuterium labeling and to quantify the isotopic purity by measuring the residual proton signals.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-sensitivity probe.

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • ¹H NMR Spectroscopy:

    • Acquire a standard ¹H NMR spectrum.

    • Pay close attention to the aromatic region where the signals of the biphenyl protons are expected. The absence or significant reduction of signals in the 2', 3', 5', and 6' positions of the biphenyl ring confirms the location of deuterium labeling.

    • Integrate the residual proton signals in the deuterated positions and compare them to the integral of a non-deuterated proton signal in the molecule (or the internal standard) to calculate the percentage of deuterium incorporation.

  • ²H NMR Spectroscopy:

    • Acquire a ²H NMR spectrum to directly observe the deuterium signals.

    • The presence of a signal in the aromatic region corresponding to the biphenyl group further confirms the labeling site.

Mandatory Visualization

The following diagrams illustrate the workflow for evaluating the isotopic purity of this compound.

IsotopicPurityWorkflow cluster_HRMS High-Resolution Mass Spectrometry (HRMS) cluster_NMR Nuclear Magnetic Resonance (NMR) Spectroscopy HRMS_Sample Sample Preparation LC_Separation LC Separation HRMS_Sample->LC_Separation MS_Analysis MS Full Scan LC_Separation->MS_Analysis Data_Analysis_MS Isotopologue Peak Integration MS_Analysis->Data_Analysis_MS Purity_Calc_MS Isotopic Purity Calculation Data_Analysis_MS->Purity_Calc_MS Final_Report Final Purity Report Purity_Calc_MS->Final_Report NMR_Sample Sample Preparation (with Internal Standard) H1_NMR ¹H NMR Acquisition NMR_Sample->H1_NMR H2_NMR ²H NMR Acquisition NMR_Sample->H2_NMR Data_Analysis_NMR Signal Integration & Comparison H1_NMR->Data_Analysis_NMR Purity_Calc_NMR Deuterium Incorporation Calculation Data_Analysis_NMR->Purity_Calc_NMR Purity_Calc_NMR->Final_Report Irbesartan_Impurity This compound Irbesartan_Impurity->HRMS_Sample Irbesartan_Impurity->NMR_Sample

Caption: Workflow for Isotopic Purity Evaluation.

LogicalRelationship HRMS HRMS Isotopologue_Distribution Isotopologue Distribution HRMS->Isotopologue_Distribution Quantitative_Purity Quantitative Purity HRMS->Quantitative_Purity NMR NMR Labeling_Position Labeling Position Confirmation NMR->Labeling_Position NMR->Quantitative_Purity

Caption: Information from Analytical Techniques.

Comparison of Alternatives

Both HRMS and NMR spectroscopy are powerful techniques for assessing the isotopic purity of deuterated compounds.

  • High-Resolution Mass Spectrometry (HRMS): This method provides a direct measurement of the relative abundances of all isotopologues present in the sample. It is highly sensitive and requires only a small amount of material. However, it does not directly provide information about the location of the deuterium labels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR, is invaluable for confirming the specific sites of deuteration by observing the absence of proton signals. When used quantitatively (qNMR), it can provide a very accurate measure of isotopic purity. ²H NMR offers direct detection of the deuterium nuclei, further confirming the labeling. NMR is generally less sensitive than MS and requires more sample.

For a comprehensive evaluation of the isotopic purity of this compound, a combined approach utilizing both HRMS and NMR spectroscopy is recommended. HRMS provides a detailed profile of the isotopologue distribution, while NMR confirms the site of deuteration and offers an orthogonal quantitative measure of purity. This dual-pronged strategy ensures the highest confidence in the quality and suitability of the labeled compound for its intended research applications.

References

performance comparison of different mass spectrometers for irbesartan analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Mass Spectrometers for the Analysis of Irbesartan

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of irbesartan, an angiotensin II receptor antagonist used in the treatment of hypertension, is critical in pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high selectivity and sensitivity. This guide provides a comparative overview of the performance of different mass spectrometers for irbesartan analysis, supported by experimental data from published literature.

Performance Comparison of Mass Spectrometers

The selection of a mass spectrometer can significantly impact the performance of an analytical method. Key parameters for comparison include the lower limit of quantification (LLOQ), the linear dynamic range, and precision. The following table summarizes the performance of various LC-MS/MS systems in the analysis of irbesartan from human plasma.

Mass SpectrometerLLOQ (ng/mL)Linearity Range (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
AB Sciex API-3000 50.050.0–9982Not ReportedNot Reported[1]
API 3000 5.015.01–1000.8Not ReportedNot Reported[2]
Waters Xevo TQD Not ReportedNot Reported<15%<15%[3]
UPLC-MS/MS System 22–500≤ 9.91%≤ 9.91%[4]
LC-MS/MS System 55-6000Not ReportedNot Reported[5]

Note: The performance characteristics are method-dependent and may vary based on the specific experimental conditions.

Experimental Workflow

A generalized experimental workflow for the analysis of irbesartan in biological matrices using LC-MS/MS is depicted below. This process typically involves sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and subsequent detection by the mass spectrometer.

Irbesartan Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample extraction Extraction (LLE, SPE, or PPT) plasma->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc LC Separation evaporation->lc ms MS/MS Detection lc->ms quantification Quantification ms->quantification

Caption: General workflow for irbesartan analysis.

Detailed Experimental Protocols

The following sections provide detailed methodologies from the cited studies, offering insights into the specific conditions that yielded the performance data presented above.

Method 1: Using AB Sciex API-3000[1]
  • Sample Preparation: Solid Phase Extraction (SPE) was employed for sample clean-up.

  • Liquid Chromatography:

    • HPLC System: Shimadzu HPLC system.[1]

    • Column: Hypurity Advance (50 mm × 4.6 mm, 5 µm), Thermo scientific.[1]

    • Mobile Phase: An isocratic mobile phase of methanol and 0.2% formic acid (85:15, v/v).[1]

    • Flow Rate: 0.70 mL/min.[1]

    • Injection Volume: 15 µL.[1]

    • Run Time: 2.0 min.[1]

  • Mass Spectrometry:

    • Instrument: AB Sciex API-3000 mass spectrometer.[1]

    • Ionization Mode: Positive ion mode.[1]

    • Monitored Transition: The multiple-reaction monitoring (MRM) mode was used to monitor the precursor to product ion transition of m/z 429.4 to m/z 207.0 for irbesartan.[1]

Method 2: Using API 3000[2]
  • Sample Preparation: Protein precipitation. A 100 µL plasma sample was mixed with 300 µL of the internal standard working solution.[2]

  • Liquid Chromatography:

    • Column: Phenomenex polar RP 80 4µ.[2]

    • Mobile Phase: Gradient elution was used.

  • Mass Spectrometry:

    • Instrument: API 3000 LC/MS/MS system.[2]

    • Ionization Mode: Not specified.

    • Monitored Transition: The mass transition ion-pair followed was m/z 429.3→195.1 for irbesartan.[2]

    • Instrument Parameters: For Irbesartan, the declustering potential was 53 eV, focusing potential was 185 eV, entrance potential was 8 eV, and collision energy was 31 V.[2]

Method 3: Using Waters Xevo TQD[3]
  • Sample Preparation: Not specified.

  • Liquid Chromatography:

    • Column: Acquity BEH C18 (1.7 µm, 100 mm × 2.1 mm).[3]

    • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid (40:60).[3]

    • Flow Rate: 0.3 ml/min.[3]

    • Injection Volume: 5 µl.[3]

  • Mass Spectrometry:

    • Instrument: Waters Xevo TQD.[3]

    • Ionization Mode: ESI.[3]

    • Monitored Transition: Multiple Reaction Monitoring (MRM) at m/z 429.1>205.9 for irbesartan.[3]

Method 4: Using UPLC-MS/MS System[4]
  • Sample Preparation: Simple protein precipitation using methanol and acetonitrile.[4]

  • Liquid Chromatography:

    • Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, i.d. 1.7 μm, Waters, Milford, MA, USA).[4]

    • Mobile Phase: Acetonitrile: methanol: 10 mM ammonium acetate (70: 15: 15 v/v/v).[4]

    • Flow Rate: 0.4 mL/min.[4]

  • Mass Spectrometry:

    • Ionization Mode: Negative ion mode.[4]

    • Monitored Transition: The ion transition recorded in multiple reaction monitoring mode was m/z 427.2→193.08 for irbesartan.[4]

Method 5: Using LC-MS/MS System[5]
  • Sample Preparation: Liquid-liquid extraction with a mixture of ethyl acetate and hexane (90:10, v/v).[5]

  • Liquid Chromatography:

    • Column: Luna® HST C18 column (50 mm x 3 mm, 2.5 µm).[5]

    • Mobile Phase: 0.1% aqueous formic acid and acetonitrile (33: 67, v/v).[5]

    • Flow Rate: 0.2 mL/min.[5]

    • Run Time: 4.0 minutes.[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI-LC-MS/MS.[5]

This guide highlights that various triple quadrupole mass spectrometers are well-suited for the quantitative analysis of irbesartan in biological matrices. While direct comparisons are challenging due to variations in experimental conditions across different laboratories, the data indicates that LLOQs in the low ng/mL range are readily achievable. The choice of a specific instrument may depend on the required sensitivity, sample throughput, and the complexity of the sample matrix. For ultra-trace level analysis, instruments with higher sensitivity and advanced ion optics may be advantageous. Researchers should carefully consider their specific application needs and validate their chosen method accordingly.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for Irbesartan Impurity 20-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Irbesartan impurity 20-d4, a deuterated analog of an Irbesartan impurity, safe and compliant disposal is paramount. This guide provides detailed procedural steps for the proper disposal of this compound, emphasizing safety and adherence to regulatory standards.

Chemical and Hazard Profile

A clear understanding of the chemical properties and associated hazards of this compound is the foundation of safe handling and disposal.

PropertyDataReference
IUPAC Name 5-(4′-(azidomethyl)-[1,1′-biphenyl]-2-yl-2′,3′,5′,6′-d4)-2-trityl-2H-tetrazole[1]
Molecular Formula C₃₃H₂₁D₄N₇[2]
Molecular Weight 523.64 g/mol [1][2]
Appearance White to Off-White Solid[2]
Known Hazards Contains an azide group, which can form explosive heavy metal azides. Similar compounds (Irbesartan-d4) are known to cause skin and eye irritation and may cause respiratory irritation.[3][4]

Core Disposal Procedures

The disposal of this compound must be managed as hazardous pharmaceutical waste, primarily due to the presence of the azide functional group. Adherence to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) is mandatory.

Experimental Protocols Cited:

While specific experimental protocols for the disposal of this novel impurity are not publicly available, the following procedures are based on established best practices for handling azide-containing compounds and regulated pharmaceutical waste.

Step-by-Step Disposal Guide:

  • Waste Segregation and Collection:

    • Do not dispose of this compound down the drain. The azide group can react with lead and copper in plumbing to form highly explosive metal azides.

    • Collect all waste containing this impurity, including contaminated labware (e.g., vials, pipette tips, gloves), in a designated, clearly labeled, and sealed plastic container. Avoid glass or metal containers which can shatter or react with the waste.

    • The container must be labeled as "Hazardous Waste - Pharmaceuticals" and should include the full chemical name: "this compound".

  • Neutralization of Azide (if required and feasible):

    • For trace amounts or contaminated solutions, chemical neutralization of the azide group may be considered by trained personnel in a controlled laboratory setting. This is a hazardous procedure that generates toxic gases and should only be performed by chemists experienced with such reactions. A common method involves the use of nitrous acid. This step is not recommended for routine disposal of bulk material.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials, particularly acids and metals.

  • Engage a Licensed Hazardous Waste Disposal Company:

    • The disposal of the collected waste must be handled by a licensed and certified hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical composition and known hazards. A Safety Data Sheet (SDS) for a similar compound or a detailed chemical profile should be provided.

  • Documentation:

    • Maintain a hazardous waste manifest, a document required by the EPA that tracks the waste from its point of generation to its final disposal facility.

    • Keep detailed records of the amount of waste generated, the date of generation, and the date of pickup by the disposal company.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_bulk Is it bulk solid or concentrated solution? start->is_bulk is_trace Is it trace contamination (e.g., on labware)? is_bulk->is_trace No collect_plastic Collect in a labeled, sealed plastic container for hazardous waste. is_bulk->collect_plastic Yes is_trace->collect_plastic Yes no_drain Do NOT dispose down the drain. is_trace->no_drain No (Error) store_safe Store in a designated satellite accumulation area. collect_plastic->store_safe contact_ehs Contact Environmental Health & Safety (EHS) or a licensed hazardous waste vendor. store_safe->contact_ehs manifest Complete hazardous waste manifest. contact_ehs->manifest disposal Arrange for pickup and disposal. manifest->disposal end End: Compliant Disposal disposal->end

References

Personal protective equipment for handling Irbesartan impurity 20-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Irbesartan impurity 20-d4. The following procedural guidance is intended to ensure a safe laboratory environment and proper management of this chemical compound.

I. Personal Protective Equipment (PPE) and Safe Handling

When handling this compound, which is a deuterium-labeled analog of Irbesartan, it is imperative to adhere to the following safety protocols to minimize exposure and ensure personal safety. The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

Engineering Controls:

  • Work should be conducted in a well-ventilated area.

  • For procedures that may generate dust, a laboratory fume hood or other form of local exhaust ventilation should be utilized.

Personal Protective Equipment:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].

  • Skin Protection:

    • Gloves: Wear suitable protective gloves. Gloves must be inspected prior to use to ensure their integrity[2].

    • Clothing: Wear appropriate protective clothing to prevent skin exposure[1]. Fire/flame resistant clothing is also recommended[2].

  • Respiratory Protection: If there is a potential for exposure to dust, an approved respiratory protection should be worn[3]. Under normal handling conditions with adequate ventilation, respiratory protection may not be required[1].

Hygiene Measures:

  • Wash hands thoroughly after handling the substance[4].

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[4].

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Avoid prolonged or repeated exposure.

II. Quantitative Data Summary

While specific occupational exposure limits (OELs) for this compound have not been established by regulatory bodies, an internal limit for the parent compound, Irbesartan, can be used as a conservative guideline.

ParameterValueSource
Occupational Exposure Limit
Irbesartan (8-hour TWA)0.1 mg/m³Sanofi-aventis (internal limit)[3]
Physical Properties
Physical StateSolid[1]
AppearanceWhite to Off-White Solid[5]
Molecular FormulaC₃₃H₂₁D₄N₇[5]
Molecular Weight523.64 g/mol [5]
SolubilityInsoluble in water[1]
Melting Point180 - 182 °C / 356 - 359.6 °F[1]

III. Spill Response and Disposal Plan

Accidental Release Measures: In the event of a spill, follow these procedures to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Keep unnecessary personnel away from the spill area[2][6].

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE as described in Section I before addressing the spill.

  • Containment and Cleanup:

    • Avoid generating dust during cleanup[6].

    • Moisten any dust with water before collection[3].

    • Use a shovel or broom to carefully sweep or vacuum up the spilled material[3][6].

    • Place the collected material into a suitable, labeled container for disposal[1][3].

    • Clean the spill surface thoroughly to remove any residual contamination[6].

    • Wash the floor with plenty of water and absorb or retain the cleaning water for proper disposal[3].

Disposal Plan:

  • Product Disposal: Dispose of the substance in accordance with applicable regional, national, and local laws and regulations[4]. The product may be burned in a chemical incinerator equipped with an afterburner and scrubber[2]. It is recommended to offer excess and expired materials to a licensed hazardous material disposal company[2].

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself[2].

  • Environmental Precautions: Prevent the product from entering drains, sewers, waterways, or the ground[3][6].

IV. Experimental Workflow Visualization

The following diagram illustrates the logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area & Secure Scene Start->Evacuate Assess Assess Spill Size & Potential Hazards Evacuate->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->DonPPE Contain Contain Spill (Prevent Spread) DonPPE->Contain Cleanup Clean Up Spill - Moisten Dust - Sweep/Vacuum Contain->Cleanup Package Package Waste in Labeled Container Cleanup->Package Decontaminate Decontaminate Spill Area & Equipment Package->Decontaminate Dispose Dispose of Waste via Licensed Contractor Decontaminate->Dispose Report Report Incident Dispose->Report End End of Response Report->End

Caption: Chemical Spill Response Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.